molecular formula C9H8O3 B1298115 2,3-Dihydrobenzofuran-5-Carboxylic Acid CAS No. 76429-73-7

2,3-Dihydrobenzofuran-5-Carboxylic Acid

Cat. No.: B1298115
CAS No.: 76429-73-7
M. Wt: 164.16 g/mol
InChI Key: YXYOLVAXVPOIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydrobenzofuran-5-Carboxylic Acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYOLVAXVPOIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350321
Record name 2,3-Dihydrobenzofuran-5-Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76429-73-7
Record name 2,3-Dihydrobenzofuran-5-Carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydrobenzo[b]furan-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthetic Strategies for 2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,3-dihydrobenzofuran-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The document details a key synthetic methodology, including experimental protocols and quantitative data, to facilitate its application in research and development.

Introduction

This compound is a heterocyclic organic compound with the molecular formula C₉H₈O₃.[1][4] Its structure, featuring a fused benzofuran core with a carboxylic acid group at the 5-position, makes it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active agents.[1][2][3] Derivatives have shown potential in targeting cellular pathways relevant to cancer research.[1] This guide focuses on practical and documented methods for its preparation.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes. The most prominently documented and direct method involves the oxidation of a precursor aldehyde. Other potential, more general strategies include the cyclization of appropriately substituted phenolic compounds and direct carboxylation of the dihydrobenzofuran ring system.[1]

  • Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde: This is a direct and high-yielding method for obtaining the target carboxylic acid.

  • Intramolecular Cyclization: General strategies for forming the dihydrobenzofuran ring can be adapted, typically involving the cyclization of a phenolic compound with a suitable side chain.[1]

  • Carboxylation Reactions: Direct introduction of a carboxylic acid group onto the 2,3-dihydrobenzofuran scaffold is a potential but less specifically documented route for this isomer.[1]

This guide will focus on the detailed experimental protocol for the oxidation pathway due to the availability of specific procedural data.

Pathway 1: Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde

This synthetic route utilizes the readily available 2,3-dihydrobenzofuran-5-carbaldehyde as the starting material. The aldehyde is oxidized to the corresponding carboxylic acid using a bromine-based oxidizing agent in an acidic medium.

Synthesis_Pathway_1 start 2,3-Dihydrobenzofuran- 5-carbaldehyde reagents Br₂, NaOAc Glacial Acetic Acid start->reagents product 2,3-Dihydrobenzofuran- 5-carboxylic Acid reagents->product

Diagram 1: Oxidation of 2,3-dihydrobenzofuran-5-carbaldehyde.
Experimental Protocol

The following protocol is based on a documented procedure for the synthesis of this compound from its corresponding aldehyde.[5]

Materials:

  • 2,3-Dihydro-1-benzofuran-5-carbaldehyde

  • Glacial Acetic Acid

  • Sodium Acetate (NaOAc)

  • Bromine (Br₂)

  • Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) is prepared in glacial acetic acid (8 ml).

  • Sodium acetate (664 mg, 8.1 mmol) is added to the solution.

  • The mixture is cooled to 10°C.

  • Bromine (0.7 ml, 13.5 mmol) is added slowly to the cooled reaction mixture.

  • The reaction is stirred for 2 hours at room temperature.

  • Following the reaction period, the mixture is diluted with a saturated aqueous solution of sodium thiosulfate (10 ml).

  • The mixture is then washed with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate.

  • The organic extracts are combined, dried over sodium sulfate, and concentrated in vacuo to yield the final product.

Quantitative Data
ParameterValueReference
Starting Material2,3-Dihydro-1-benzofuran-5-carbaldehyde[5]
Molar Mass (Start)148.16 g/mol [6]
Molar Mass (Product)164.16 g/mol [1]
Yield91% (1.4 g)[5]
Reaction Time2 hours[5]
Reaction Temperature10°C to Room Temperature[5]

General Experimental Workflow

The overall process from reaction setup to product isolation follows a standard synthetic chemistry workflow.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation dissolve Dissolve Aldehyde in Acetic Acid add_reagents Add NaOAc and Br₂ dissolve->add_reagents stir Stir at RT add_reagents->stir quench Quench with Na₂S₂O₃ (aq) stir->quench wash Wash with NaHCO₃ (aq) quench->wash extract Extract with Ethyl Acetate wash->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate product Final Product concentrate->product

References

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₉H₈O₃. It features a bicyclic structure composed of a benzene ring fused to a dihydrofuran ring, with a carboxylic acid group attached at the 5-position. This molecule serves as a valuable building block in medicinal chemistry and materials science, with its derivatives showing promise in various therapeutic areas, including as potential anticancer agents. A thorough understanding of its physicochemical properties is crucial for its application in synthesis, formulation, and drug design. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, along with generalized experimental protocols for their determination and a representative synthetic workflow.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₈O₃-
Molecular Weight 164.16 g/mol [1]
CAS Number 76429-73-7[1]
Melting Point 185 °C[1]
Boiling Point (Predicted) 336.6 ± 31.0 °C-
Density (Predicted) 1.345 g/cm³[1]
pKa (Predicted) 4.54 ± 0.20-
Appearance Beige solid-
Purity 97% Min.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus alongside a thermometer.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Melting Point Range: The melting point is reported as the range between T1 and T2.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing its distribution between an immiscible organic (n-octanol) and aqueous phase.

Methodology (Shake-Flask Method):

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A measured volume of the sample solution is mixed with an equal volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Methodology (Equilibrium Shake-Flask Method):

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Separation: The undissolved solid is removed by filtration or centrifugation.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Solubility Value: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Synthetic Workflow

The synthesis of this compound can be achieved through various routes. A common approach involves the cyclization of a suitably substituted phenol. The following diagram illustrates a representative synthetic pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization 4-Hydroxybenzoic_acid 4-Hydroxybenzoic acid Alkylation O-Alkylation 4-Hydroxybenzoic_acid->Alkylation Ethylene_dihalide 1,2-Dihaloethane (e.g., 1,2-dibromoethane) Ethylene_dihalide->Alkylation Intermediate_1 2-(4-Carboxyphenoxy)ethyl halide Alkylation->Intermediate_1 Intramolecular_Cyclization Intramolecular Friedel-Crafts type Cyclization Intermediate_1->Intramolecular_Cyclization Product 2,3-Dihydrobenzofuran- 5-Carboxylic Acid Intramolecular_Cyclization->Product

Caption: A representative synthetic workflow for this compound.

Conclusion

This technical guide provides essential physicochemical data and standardized methodologies relevant to this compound. The presented information is intended to support researchers and drug development professionals in their efforts to utilize this versatile compound in their scientific endeavors. Accurate characterization of these fundamental properties is a prerequisite for successful application in synthesis, formulation, and the design of novel bioactive molecules.

References

A Comprehensive Technical Guide to 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a significant heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its identification, properties, synthesis, and applications, particularly within medicinal chemistry.

Chemical Identification and Properties

This compound is a heterocyclic organic compound featuring a benzofuran core structure.[1] This structure consists of a fused benzene and a dihydrofuran ring, with a carboxylic acid functional group attached at the 5-position.[1] Its unique molecular architecture makes it a valuable building block in various scientific fields, including pharmaceuticals and materials science.[1][2]

The compound is officially identified by the Chemical Abstracts Service (CAS) with the number 76429-73-7.[1][3][4][5] This unique identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, to ensure unambiguous identification in scientific literature and databases.[1]

Table 1: Core Identification and Physicochemical Properties

IdentifierValue
CAS Number 76429-73-7[1][3][4][6]
IUPAC Name 2,3-dihydro-1-benzofuran-5-carboxylic acid[1]
Molecular Formula C₉H₈O₃[1][4]
Molecular Weight 164.16 g/mol [1]
Synonyms 2,3-Dihydrobenzo[b]furan-5-carboxylic acid[3][4]
InChI Key YXYOLVAXVPOIMA-UHFFFAOYSA-N[1]
Canonical SMILES C1COC2=C1C=C(C=C2)C(=O)O[1]
Purity (Typical) ≥97%[3][6]
Storage Conditions 2-8°C, in a cool, dry place with the container sealed.[4][6]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several routes. Common strategies include the cyclization of phenolic compounds, oxidation of dihydrobenzofurans, and carboxylation reactions using appropriate precursors and catalysts.[1] Below is a representative experimental protocol for the hydrolysis of an ester precursor, a common final step in multi-step syntheses.

Experimental Protocol: Ester Hydrolysis to Carboxylic Acid

This procedure is adapted from a general method for the hydrolysis of benzofuran carboxylate esters.[7]

  • Dissolution: Dissolve the corresponding ester precursor (e.g., ethyl 2,3-dihydrobenzofuran-5-carboxylate) (1.0 equiv.) in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water (typically in a 1:1:1 ratio).[7]

  • Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2 M solution, 4.0 equiv.), to the reaction mixture.[7]

  • Reaction: Stir the resulting solution at an elevated temperature (e.g., 70°C) overnight, preferably under an inert nitrogen atmosphere to prevent side reactions.[7]

  • Acidification: After cooling, carefully acidify the reaction mixture to a pH of 1 using a strong acid like hydrochloric acid (HCl, 1 M solution). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.[7]

  • Isolation and Purification:

    • Remove the organic solvents (THF, MeOH) under reduced pressure to enhance product precipitation.[7]

    • If the product does not fully precipitate, perform an extraction with an organic solvent such as ethyl acetate (3 x 15 mL).[7]

    • Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.[7][8]

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/hexane.[8]

G General Experimental Workflow for Synthesis and Purification start Precursor Ester in THF/MeOH/H2O reagents Add NaOH (2M) Stir at 70°C start->reagents acidify Acidify with HCl (1M) to pH 1 reagents->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over Na2SO4 & Concentrate extract->dry purify Recrystallize from Acetone/Hexane dry->purify product Final Product: 2,3-Dihydrobenzofuran- 5-Carboxylic Acid purify->product

A generalized workflow for the synthesis and purification of the target compound.

Applications in Drug Discovery and Development

The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[9] this compound, in particular, serves as a crucial intermediate and building block for the synthesis of novel therapeutic agents.[1][2][10]

Key Therapeutic Areas:

  • Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents.[1][2][10] Research has shown that these derivatives can be cytotoxic to various cancer cell lines, including colon (HCT-15), gastric (NUGC-3), and lung (NCI-H23) cancer cells.[11]

  • G Protein-Coupled Receptor (GPCR) Targeting: The molecule is used as a scaffold for developing new drugs that target GPCRs, which are implicated in a wide array of diseases.[1][10]

  • Anti-inflammatory Activity: Benzofuran derivatives have been investigated for their anti-inflammatory properties.[9] Some studies indicate that they can inhibit the production of nitric oxide, a key mediator in inflammatory processes.[9]

Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism for the anticancer effects of this compound derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][10] The NF-κB pathway is critically involved in regulating cancer cell proliferation and survival.[1] By inhibiting this pathway, these compounds can induce programmed cell death (apoptosis) in cancer cells, highlighting their therapeutic potential.[1][9]

G Simplified NF-κB Signaling Pathway Inhibition cluster_nucleus Cell Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α) ikb_kinase IKK Complex stimuli->ikb_kinase Activates inhibitor 2,3-Dihydrobenzofuran Derivative inhibitor->ikb_kinase Inhibits nfkb_ikb NF-κB/IκB Complex (Inactive) ikb_kinase->nfkb_ikb Phosphorylates IκB nfkb Active NF-κB nfkb_ikb->nfkb IκB Degradation Releases NF-κB nucleus Nucleus nfkb->nucleus Translocates to transcription Gene Transcription (Proliferation, Survival) nucleus->transcription apoptosis Apoptosis transcription->apoptosis Inhibition Leads to

Inhibition of the NF-κB pathway by a dihydrobenzofuran derivative.

Spectroscopic Data Interpretation

Structural elucidation of this compound and its derivatives relies heavily on spectroscopic methods.

  • Infrared (IR) Spectroscopy: Carboxylic acids exhibit two highly characteristic absorptions: a very broad O–H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretch between 1710 and 1760 cm⁻¹.[12] The conjugated nature of the carbonyl group in this molecule would place the C=O absorption in the lower end of this range.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often near 12 ppm.[12] The protons on the dihydrofuran ring (at positions 2 and 3) and the aromatic protons would appear in their respective characteristic regions, with coupling patterns providing structural information.

    • ¹³C NMR: The carbon of the carboxyl group is expected to resonate in the range of 165-185 ppm.[12]

This guide consolidates essential technical data for this compound, providing a foundation for its use in research and development. Its versatile structure continues to make it a compound of high interest in the pursuit of novel materials and therapeutics.

References

molecular structure and conformation of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of this compound (CAS: 76429-73-7). It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document consolidates data on the compound's structural characteristics, spectroscopic signatures, and biological significance, with a particular focus on its role as a versatile scaffold in medicinal chemistry. Detailed experimental and computational methodologies for its characterization are presented, alongside visualizations of its structure and relevant biological pathways to facilitate a deeper understanding of its scientific importance.

Introduction

This compound is a heterocyclic organic compound featuring a bicyclic framework where a benzene ring is fused to a dihydrofuran ring.[1] Its molecular formula is C₉H₈O₃, and it has a molecular weight of 164.16 g/mol .[1] The presence of a carboxylic acid group at the 5-position of the benzofuran core enhances its reactivity and solubility, making it a valuable building block in organic synthesis.[1]

This molecule has garnered significant attention in medicinal chemistry, serving as a key intermediate and structural scaffold for the development of novel therapeutic agents.[1][2] Derivatives of 2,3-dihydrobenzofuran have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] Notably, it is a crucial precursor for compounds designed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a critical target in cancer therapy, and for molecules targeting G protein-coupled receptors (GPCRs).[1][2] Its applications also extend to materials science, where it is used to synthesize advanced polymers with unique thermal and photoconductive properties.[1][5]

Physicochemical and Structural Properties

The structural architecture of this compound is defined by its fused ring system and the attached carboxylic acid functional group.[1] This unique combination of features dictates its chemical behavior and potential for further modification.

PropertyValueReference
IUPAC Name 2,3-dihydro-1-benzofuran-5-carboxylic acid[1]
CAS Number 76429-73-7[1]
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
Canonical SMILES C1COC2=C1C=C(C=C2)C(=O)O[1]
InChI Key YXYOLVAXVPOIMA-UHFFFAOYSA-N[1]
Physical State Solid at room temperature[1]
Purity (Commercial) 90-97%[1][6]

Molecular Structure and Conformation

The three-dimensional structure of this compound is characterized by the non-planar conformation of the dihydrofuran ring fused to the planar benzene ring.[7] While a definitive single-crystal X-ray diffraction study for this specific compound is not widely published, data from derivatives and computational modeling provide significant insights into its likely conformation.

The carboxylic acid group's orientation relative to the aromatic ring is a key conformational feature. In similar aromatic carboxylic acids, the -OH group of the carboxyl moiety can adopt either a synplanar or antiplanar conformation.[8] The synplanar form, where the O=C-O-H dihedral angle is close to 0°, is typically the most stable.[8] The conformation is crucial as it influences intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state, a common characteristic of carboxylic acids.[8][9]

Caption: 2D structure of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and elucidating the structure of this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

NucleusChemical Shift (ppm)DescriptionReference
¹H ~12.0 - 13.0Singlet, broad; acidic proton of the carboxyl group[7][10]
¹H ~6.8 - 7.4Multiplets; aromatic protons on the benzene ring[7]
¹H ~3.2 - 4.0Multiplets; diastereotopic protons of the dihydrofuran ring (CH₂)[7][11]
¹³C ~170Carboxyl carbon (C=O)[7]
¹³C ~110 - 150Aromatic carbons[7]

The signal for the carboxylic acid proton is typically broad and its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[10][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Wavenumber (cm⁻¹)DescriptionReference
2500 - 3300 Very broad; O-H stretching of the hydrogen-bonded carboxylic acid[12]
1710 - 1760 Strong; C=O stretching of the carboxyl group. The dimeric form typically absorbs around 1710 cm⁻¹.[12]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to fully characterize the structure and conformation of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.[7][13]

cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Determination crystal_growth Crystal Growth crystal_selection Single Crystal Selection crystal_growth->crystal_selection mounting Mounting on Diffractometer crystal_selection->mounting xray X-ray Diffraction mounting->xray data_collection Data Collection xray->data_collection solution Structure Solution data_collection->solution refinement Refinement solution->refinement validation Final Structure Validation refinement->validation

Caption: General experimental workflow for single-crystal X-ray crystallography.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool for predicting the molecular geometry, vibrational frequencies, and electronic properties of molecules.[9][14] This approach allows for the study of different conformers and provides insights that complement experimental data.

cluster_props Calculated Properties start Initial 3D Structure (e.g., from SMILES) opt Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq verify Verify Minimum Energy (No imaginary frequencies) freq->verify analysis Property Analysis verify->analysis fmo FMO (HOMO-LUMO) analysis->fmo esp Electrostatic Potential analysis->esp spectra Simulated NMR/IR Spectra analysis->spectra

Caption: A typical workflow for Density Functional Theory (DFT) analysis.

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of the NF-κB signaling pathway.[1][15] This pathway is constitutively active in many cancers and plays a key role in promoting cell proliferation, survival, and inflammation.[4][15] By inhibiting this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.

Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive Inhibits IkB_p P-IκBα NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Release ub Ubiquitination IkB_p->ub proteasome Proteasome ub->proteasome Degradation NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Nuclear Translocation DNA κB Site (DNA) NFkB_nuc->DNA Binds transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->transcription Induces inhibitor 2,3-Dihydrobenzofuran Derivatives inhibitor->IKK Inhibits

Caption: Inhibition of the canonical NF-κB pathway by 2,3-dihydrobenzofuran derivatives.

Conclusion

This compound is a molecule of considerable scientific interest due to its unique structural properties and its role as a versatile synthetic intermediate. Its non-planar dihydrofuran ring fused to an aromatic system, combined with a reactive carboxylic acid group, provides a robust scaffold for the design of novel compounds. While detailed crystallographic data on the parent molecule remains elusive, a combination of spectroscopic analysis and computational modeling provides a clear picture of its structure and conformation. Its established link to the inhibition of key biological pathways, such as NF-κB, underscores its importance in modern drug discovery and development, particularly in the search for new anticancer therapeutics.

References

An In-depth Technical Guide on the Solubility and Stability of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1] This molecule features a benzofuran core structure, where a benzene ring is fused to a dihydrofuran ring, with a carboxylic acid group attached at the 5-position. The presence of the carboxylic acid moiety significantly influences its physicochemical properties, including solubility and reactivity, making it a valuable scaffold in medicinal chemistry and materials science.[1]

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific compound, information on the closely related analogue, Benzofuran-2-carboxylic acid, is provided for comparative purposes. This guide also details standardized experimental protocols for determining these properties and explores the biological context of this structural class through relevant signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₉H₈O₃[1]
Molecular Weight164.16 g/mol [1]
AppearanceSolid[1]
Purity (commercial)90-97%[1]

Solubility

For reference, the solubility of the structurally related compound, Benzofuran-2-carboxylic acid , is provided in the table below. It is important to note that the hydrogenation of the furan ring in this compound may alter its solubility profile compared to the fully aromatic Benzofuran-2-carboxylic acid.

Table 1: Solubility of Benzofuran-2-carboxylic acid in Various Solvents

SolventSolubility DescriptionReference
MethanolSoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
WaterPartially soluble[2]

Stability

The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability data is scarce, potential degradation pathways can be inferred from the chemical structure. The ester and amide linkages are susceptible to hydrolysis under acidic or basic conditions. The benzofuran ring system may be susceptible to oxidative degradation.

Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to elucidate the degradation pathways and identify potential degradation products.

Table 2: Potential Degradation Pathways for this compound

Stress ConditionPotential Degradation Pathway
Acidic/Basic HydrolysisHydrolysis of the dihydrofuran ring, decarboxylation.
OxidationOxidation of the dihydrofuran ring, potentially leading to ring opening.
ThermalDecarboxylation at elevated temperatures.
PhotolyticPhotodegradation may occur depending on the chromophore's absorption profile.

Experimental Protocols

Detailed methodologies for assessing the solubility and stability of this compound are provided below. These are generalized protocols that can be adapted for specific experimental needs.

Solubility Determination: Shake-Flask Method

This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer at a specific pH) in a sealed container.

  • Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).

Stability-Indicating HPLC Method for Forced Degradation Studies

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.

  • Chromatographic System:

    • Column: A C18 reversed-phase column is typically suitable for this type of compound.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent compound and its degradation products. The pH of the aqueous buffer should be optimized for peak shape and retention.

    • Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Study Design:

    • Acid Hydrolysis: The compound is dissolved in a dilute acidic solution (e.g., 0.1 N HCl) and heated.

    • Base Hydrolysis: The compound is dissolved in a dilute basic solution (e.g., 0.1 N NaOH) and heated.

    • Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or with gentle heating.

    • Thermal Degradation: The solid compound or a solution is exposed to elevated temperatures (e.g., 60-80°C).

    • Photostability: The solid compound or a solution is exposed to UV and visible light in a photostability chamber.

  • Sample Analysis: Samples are withdrawn at various time points, neutralized if necessary, diluted, and injected into the HPLC system.

  • Data Analysis: The percentage of the remaining intact compound and the formation of degradation products are calculated over time. Peak purity analysis is performed to ensure that the chromatographic peak of the parent compound does not co-elute with any degradation products.

Visualization of Workflows and Pathways

Experimental Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting a forced degradation study.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Degradation Thermal->HPLC Photo Photolytic Degradation Photo->HPLC Characterization Degradant Characterization (LC-MS) HPLC->Characterization Method Validated Stability-Indicating Method HPLC->Method Pathway Degradation Pathway Elucidation Characterization->Pathway Compound This compound Compound->Acid Compound->Base Compound->Oxidation Compound->Thermal Compound->Photo

Workflow for Forced Degradation Studies
Biological Context: Relevant Signaling Pathways

Derivatives of this compound have been investigated for their activity in various biological pathways, notably the NF-κB and PPARα signaling pathways, which are important targets in cancer and metabolic diseases, respectively.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer.

G cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription initiates G cluster_nucleus Nucleus Ligand PPARα Agonist (e.g., Fibrates, Fatty Acids) PPARa PPARα Ligand->PPARa activates Heterodimer PPARα/RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE binds to Transcription Target Gene Transcription (Fatty Acid Oxidation) PPRE->Transcription regulates

References

An In-depth Technical Guide to the Key Chemical Reactions of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical reactions involving 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a vital heterocyclic building block in medicinal chemistry and materials science. The unique structure, featuring a dihydrobenzofuran core and a reactive carboxylic acid group, allows for a wide array of chemical transformations. This document details the experimental protocols, quantitative data, and logical workflows for key reactions, enabling researchers to effectively utilize this versatile compound in synthesis and drug discovery.

Esterification (Fischer-Speier Esterification)

Esterification of this compound is a fundamental transformation, typically achieved via the Fischer-Speier method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] The use of excess alcohol can drive the equilibrium towards the formation of the ester product.[1]

Experimental Protocol (Representative)

The following protocol is a standard Fischer esterification procedure for aromatic carboxylic acids and is directly applicable.[3]

  • Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ~10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 1-5 hours.[3]

  • Work-up: After cooling to room temperature, the reaction mixture is poured into water. The aqueous solution is then neutralized with a base, such as sodium bicarbonate.

  • Extraction: The ester product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).[3][4]

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.[3][4] Further purification can be achieved by distillation or column chromatography.

Data Presentation: Fischer Esterification
ParameterValue / ConditionReference
Substrate Aromatic Carboxylic Acid[3]
Reagent Methanol (Excess)[3]
Catalyst Concentrated H₂SO₄[1][3]
Temperature Reflux[3]
Reaction Time 45 min - 1 hour[3][5]
Typical Yield High (Varies with substrate)[1][2]
Workflow Diagram: Esterification```dot

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product start_acid 2,3-Dihydrobenzofuran- 5-Carboxylic Acid reagents H₂SO₄ (cat.) Heat (Reflux) start_acid->reagents Mix start_alcohol Alcohol (R-OH) start_alcohol->reagents Mix product Corresponding Ester reagents->product Reaction

Caption: Two-step, One-pot Amidation Workflow.

Reduction to Primary Alcohol

The carboxylic acid functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). [6][7]Weaker reagents such as sodium borohydride (NaBH₄) are generally not effective for this transformation. [7]The reaction proceeds via an aluminum-carboxylate complex and an intermediate aldehyde which is immediately reduced further. [8]

Experimental Protocol (Representative)

This general procedure is for the LiAlH₄ reduction of carboxylic acids. [6][8]Extreme caution must be exercised as LiAlH₄ reacts violently with water and other protic solvents.

  • Reaction Setup: To a stirred suspension of LiAlH₄ (1.5-3.0 eq) in a dry ether solvent (e.g., anhydrous diethyl ether or THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same dry solvent dropwise.

  • Reaction: After the addition is complete, the mixture is typically warmed to room temperature and then heated to reflux until the reaction is complete (monitored by TLC). The initial acid-base reaction between LiAlH₄ and the carboxylic acid will produce hydrogen gas. [6]3. Quenching (Fieser workup): The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. This procedure is critical for safety and for precipitating the aluminum salts.

  • Filtration and Extraction: The resulting solid is filtered off, and the filter cake is washed thoroughly with the ether solvent. The filtrate contains the product.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude alcohol, (2,3-dihydrobenzofuran-5-yl)methanol, which can be purified by column chromatography or distillation.

Data Presentation: LiAlH₄ Reduction
ParameterValue / ConditionReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[6][7]
Stoichiometry 1.5 - 3.0 equivalents of LiAlH₄[9]
Solvent Anhydrous Diethyl Ether or THF[6][8]
Temperature 0 °C to Reflux[6]
Work-up Sequential H₂O, aq. NaOH, H₂O (Fieser)[6]
Product Primary Alcohol[7][9]

Workflow Diagram: Reduction

G start_acid 2,3-Dihydrobenzofuran- 5-Carboxylic Acid reagents 1) LiAlH₄, Anhydrous THF 2) H₂O / H₃O⁺ Work-up start_acid->reagents Reduction product (2,3-Dihydrobenzofuran-5-yl)methanol reagents->product

Caption: LiAlH₄ Reduction of Carboxylic Acid to Alcohol.

Decarboxylation

The removal of the carboxylic acid group (decarboxylation) from aromatic carboxylic acids typically requires harsh conditions, such as high temperatures. However, the reaction can be facilitated by transition metal catalysts, most notably copper salts. [10][11]

Experimental Protocol (Representative)

The following protocol is based on a microwave-assisted, copper-catalyzed protodecarboxylation of aromatic carboxylic acids. [10]

  • Reaction Setup: In a microwave vial, combine the aromatic carboxylic acid (1.0 eq), Copper(I) oxide (Cu₂O, e.g., 1-5 mol%), and a suitable ligand such as 1,10-phenanthroline (2-10 mol%).

  • Solvent: Add a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of NMP and quinoline.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to a high temperature (e.g., 190 °C) for a short duration (5-15 minutes). [10]4. Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and/or dilute acid to remove the solvent and catalyst residues. The organic layer is dried and concentrated, and the product (2,3-dihydrobenzofuran) is purified by chromatography.

Data Presentation: Copper-Catalyzed Decarboxylation
ParameterValue / ConditionReference
Catalyst Cu₂O or CuBr[10][11]
Ligand 1,10-Phenanthroline or TMEDA[10][11]
Solvent NMP / Quinoline[10]
Temperature 140 - 190 °C (Microwave or Conventional)[10][11]
Reaction Time 5 - 15 minutes (Microwave)[10]
Product 2,3-Dihydrobenzofuran[10]

Logical Diagram: Decarboxylation

G start_acid 2,3-Dihydrobenzofuran- 5-Carboxylic Acid process Cu₂O, Ligand High Temperature (-CO₂) start_acid->process product 2,3-Dihydrobenzofuran co2 CO₂ process->product process->co2

Caption: Copper-Catalyzed Decarboxylation Pathway.

Electrophilic Aromatic Substitution: Halogenation & Nitration

The benzene ring of the dihydrobenzofuran system is activated towards electrophilic aromatic substitution by the ether oxygen at position 1. The carboxylic acid at position 5 is a deactivating, meta-directing group. The overall regioselectivity will be determined by the interplay of these two directing effects. The positions ortho to the activating ether group (positions 4 and 6) are the most likely sites for substitution.

Bromination

Electrophilic bromination of activated aromatic rings can be achieved using reagents like N-Bromosuccinimide (NBS). [12][13]

Experimental Protocol (Representative for Bromination)
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or an chlorinated solvent.

  • Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification by recrystallization or column chromatography will yield the brominated product(s).

Nitration

Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). [14][15]

Experimental Protocol (Representative for Nitration)
  • Nitrating Mixture: In a flask cooled in an ice bath (0-5 °C), slowly add concentrated nitric acid to concentrated sulfuric acid (typically a 1:1 volume ratio). [15]2. Substrate Addition: To the cold nitrating mixture, slowly add this compound, ensuring the temperature remains low.

  • Reaction: Stir the reaction at low temperature for a specified time (e.g., 1-3 hours).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid product is collected by filtration.

  • Purification: The crude product is washed thoroughly with water until the washings are neutral and then purified, typically by recrystallization.

Data Presentation: Electrophilic Substitution
ReactionReagentCatalyst/SolventTemperatureExpected Product(s)Reference
Bromination N-Bromosuccinimide (NBS)DMFRoom Temp.4-bromo and/or 6-bromo derivative[12][13]
Nitration Conc. HNO₃Conc. H₂SO₄0 - 10 °C4-nitro and/or 6-nitro derivative[14][16]

Logical Diagram: Electrophilic Substitution Sites

Caption: Predicted Regioselectivity for Electrophilic Substitution.

References

2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Core Heterocyclic Scaffold for Modern Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydrobenzofuran-5-carboxylic acid is a heterocyclic organic compound featuring a bicyclic framework where a benzene ring is fused to a dihydrofuran ring, with a carboxylic acid group at the 5-position.[1] This unique structural architecture provides a partially rigid scaffold that is of significant interest in medicinal chemistry and materials science.[1] Its utility as a versatile building block stems from the reactivity of the carboxylic acid group, which allows for diverse functionalization, and the dihydrobenzofuran core, which is a key pharmacophore in numerous biologically active molecules.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a technical resource for professionals in drug discovery and chemical research.

Physicochemical and Structural Data

This compound is a beige solid at room temperature.[2] The presence of the carboxylic acid group enhances its reactivity and potential for hydrogen bonding compared to non-carboxylated analogues.[1] Key identifying and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 76429-73-7[1][2]
Molecular Formula C₉H₈O₃[1][2]
Molecular Weight 164.16 g/mol [1][2]
IUPAC Name 2,3-dihydro-1-benzofuran-5-carboxylic acid[1]
Melting Point 185 °C or 194 - 197 °C[2][4]
Boiling Point 336.6 ± 31.0 °C (Predicted)[2]
Density 1.344 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.54 ± 0.20 (Predicted)[2]
Appearance Beige solid[2]
Canonical SMILES C1COC2=C1C=C(C=C2)C(=O)O[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step sequence involving the formylation of 2,3-dihydrobenzofuran, followed by oxidation of the resulting aldehyde.

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Oxidation A 2,3-Dihydrobenzofuran C 2,3-Dihydrobenzofuran- 5-carboxaldehyde A->C Electrophilic Aromatic Substitution B Vilsmeier Reagent (DMF/POCl₃) B->C D 2,3-Dihydrobenzofuran- 5-carboxaldehyde F 2,3-Dihydrobenzofuran- 5-carboxylic Acid D->F Oxidation E Oxidizing Agent (e.g., Bromine) E->F

Caption: Synthetic workflow for this compound.
Experimental Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-5-carboxaldehyde (via Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings like 2,3-dihydrobenzofuran.[5][6] The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7]

Materials:

  • 2,3-Dihydrobenzofuran

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Ice bath

  • Aqueous sodium acetate or sodium bicarbonate solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool the chosen solvent (e.g., DMF or DCM) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solvent with vigorous stirring. If using a co-solvent, DMF is added prior to the POCl₃ to form the Vilsmeier reagent.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.

  • Add a solution of 2,3-dihydrobenzofuran in the reaction solvent dropwise to the Vilsmeier reagent, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and then heat gently (e.g., 40-60 °C) for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2,3-dihydrobenzofuran-5-carboxaldehyde.

Experimental Protocol 2: Oxidation to this compound

The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. The following protocol utilizes bromine in acetic acid.[4]

Materials:

  • 2,3-Dihydrobenzofuran-5-carboxaldehyde (1.0 g, 6.75 mmol)

  • Glacial acetic acid (8 ml)

  • Sodium acetate (664 mg, 8.1 mmol)

  • Bromine (0.7 ml, 13.5 mmol)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,3-dihydrobenzofuran-5-carboxaldehyde in glacial acetic acid in a suitable reaction flask.[4]

  • Add sodium acetate to the solution.[4]

  • Cool the mixture to 10 °C using an ice/water bath.[4]

  • Slowly add bromine dropwise to the stirred solution.[4]

  • After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours.[4]

  • Quench the reaction by diluting with a saturated aqueous solution of sodium thiosulfate (10 ml).[4]

  • Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[4]

  • Extract the product with ethyl acetate.[4]

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired this compound (yield reported as 91%).[4]

Chemical Reactivity and Derivatization

The primary site of reactivity is the carboxylic acid group, which can undergo standard transformations such as esterification, reduction to an alcohol, and conversion to an acyl chloride followed by amidation.[1] These reactions are crucial for incorporating the scaffold into larger, more complex molecules. Amide bond formation is particularly important in medicinal chemistry for creating libraries of compounds for biological screening.

G cluster_derivatives Derivatization Reactions cluster_applications Resulting Applications Core 2,3-Dihydrobenzofuran- 5-Carboxylic Acid Amide Amide Coupling (R-NH₂ + Coupling Agent) Core->Amide Forms Amides Ester Esterification (R-OH + Acid Catalyst) Core->Ester Forms Esters Alcohol Reduction (e.g., LiAlH₄) Core->Alcohol Forms Primary Alcohol Anticancer Anticancer Agents (NF-κB Inhibitors) Amide->Anticancer GPCR GPCR Modulators (e.g., CB2 Agonists) Amide->GPCR Materials Advanced Polymers (Photoconductive, Thermally Stable) Ester->Materials Alcohol->Materials Pain Neuropathic Pain Therapeutics GPCR->Pain

Caption: Logical relationships of the core scaffold to its derivatives and applications.
Experimental Protocol 3: General Amide Coupling (HATU-mediated)

Amide coupling reagents facilitate the formation of an amide bond under mild conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient reagent for this purpose.[8]

Materials:

  • This compound (1 equivalent)

  • Desired primary or secondary amine (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Standard workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine)

Procedure:

  • Dissolve this compound in anhydrous DMF in a dry reaction flask under a nitrogen atmosphere.[8]

  • Add the amine to the solution, followed by the base, DIEA.[8]

  • Add HATU portion-wise to the stirred solution at room temperature.[8]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate.[8]

  • Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2,3-dihydrobenzofuran-5-carboxamide.

Applications in Drug Discovery and Materials Science

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, and its carboxylic acid derivative is a key intermediate for synthesizing therapeutic agents.

  • Anticancer Research: Derivatives have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][3] This pathway is crucial for cancer cell proliferation and survival, making its inhibition a key therapeutic strategy.[3]

  • GPCR Targeting: The scaffold is used to develop ligands for G protein-coupled receptors (GPCRs).[3] Notably, derivatives have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists, which are being investigated for the treatment of neuropathic pain.

  • Materials Science: As a monomer precursor, it is used in the synthesis of advanced polymers with unique properties like photoconductivity and enhanced thermal stability, suitable for applications in electronics and high-performance materials.[4]

Mechanism of Action: NF-κB Pathway Inhibition

The canonical NF-κB pathway is a central regulator of inflammation and cell survival. In resting cells, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The freed NF-κB dimer then translocates to the nucleus, where it binds to DNA and initiates the transcription of target genes involved in inflammation and cell proliferation. Small molecule inhibitors derived from this compound can interfere with this cascade, for instance, by inhibiting the activity of the IKK complex or the nuclear translocation of NF-κB.[2][3]

G Stimulus Pro-inflammatory Stimulus (e.g., TNFα, IL-1) IKK IKK Complex Activation Stimulus->IKK IkBa_P IκBα Phosphorylation & Ubiquitination IKK->IkBa_P IkBa_D IκBα Degradation (Proteasome) IkBa_P->IkBa_D NFkB_Release NF-κB (p50/p65) Release IkBa_D->NFkB_Release Translocation Nuclear Translocation NFkB_Release->Translocation Transcription Gene Transcription (Inflammation, Proliferation) Translocation->Transcription Inhibitor Small Molecule Inhibitor (Dihydrobenzofuran Derivative) Inhibitor->IKK Inhibition

Caption: Inhibition of the canonical NF-κB signaling pathway.

Conclusion

This compound stands out as a high-value heterocyclic building block. Its straightforward synthesis and the versatile reactivity of its carboxylic acid handle provide a robust platform for chemical exploration. The demonstrated success of its derivatives in modulating critical biological pathways, particularly in oncology and neuropharmacology, underscores its importance for drug development professionals. Furthermore, its utility in creating functional polymers highlights its broader potential in materials science. This guide has provided the foundational data and protocols necessary for researchers to effectively utilize this powerful scaffold in their synthetic and discovery programs.

References

The Evolving Landscape of 2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Technical Overview of its Latent Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource on the emerging biological and therapeutic potential of 2,3-Dihydrobenzofuran-5-Carboxylic Acid and its closely related analogues. While direct research on the 5-carboxylic acid isomer is still in nascent stages, extensive studies on its derivatives, particularly at the 2-position, have unveiled promising avenues for drug discovery, primarily in the realms of oncology and anti-inflammatory applications. This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the core signaling pathway implicated in its mechanism of action.

Core Biological Activities: Targeting Cancer and Inflammation

The primary therapeutic potential of the 2,3-dihydrobenzofuran scaffold lies in its ability to modulate inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] Derivatives of 2,3-dihydrobenzofuran have demonstrated significant cytotoxic effects against a range of human cancer cell lines and exhibit potent anti-inflammatory properties.[3][4][5]

Anticancer Potential

Research has predominantly focused on N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid. These compounds have shown potent growth inhibitory activity against various cancer cell lines.[2][6] The proposed mechanism for this anticancer effect is the inhibition of NF-κB transcriptional activity, a key pathway in cancer cell proliferation and survival.[1][2]

Anti-inflammatory Effects

The anti-inflammatory properties of this molecular scaffold are also linked to the inhibition of the NF-κB pathway.[1] Additionally, certain derivatives have been shown to inhibit the production of nitric oxide, a key mediator in inflammatory processes.[3] Fluorinated derivatives of 2,3-dihydrobenzofuran have demonstrated significant inhibition of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and prostaglandin E2 (PGE2).[5]

Quantitative Biological Data

Table 1: Cytotoxic Activity of 2,3-Dihydrobenzofuran-2-Carboxamide Derivatives against Human Cancer Cell Lines

Cell LineCancer TypeGI₅₀ (μM)
ACHNRenal2.74
HCT15Colon2.37
MM231Breast2.20
NUGC-3Gastric2.48
NCI-H23Lung5.86
PC-3Prostate2.68

Data sourced from a study on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives.[2][6]

Table 2: Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives

Inflammatory MediatorIC₅₀ Range (μM)
Interleukin-6 (IL-6)1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2)1.5 - 19.3
Nitric Oxide (NO)2.4 - 5.2
Prostaglandin E₂ (PGE₂)1.1 - 20.5

Data represents the range of IC₅₀ values observed for a series of fluorinated benzofuran and dihydrobenzofuran derivatives.[5]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the observed anticancer and anti-inflammatory effects of 2,3-dihydrobenzofuran derivatives is the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing cytotoxicity.

NF_kappaB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88/Mal TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 Activates IKK_complex IKK Complex (IKKα/β/γ) TRAF6->IKK_complex Activates NFkB_IkB NF-κB/IκBα Complex (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκBα NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Releases IkB_p P-IκBα NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Gene_expression Pro-inflammatory & Pro-survival Genes DNA->Gene_expression Induces Transcription

Caption: LPS-induced canonical NF-κB signaling pathway.

Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add 2,3-Dihydrobenzofuran derivative (various concentrations) incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 fix_cells Fix cells with Trichloroacetic Acid (TCA) incubate2->fix_cells stain_cells Stain with Sulforhodamine B (SRB) fix_cells->stain_cells wash Wash unbound dye stain_cells->wash solubilize Solubilize bound dye wash->solubilize read_absorbance Read absorbance at 510-570 nm solubilize->read_absorbance analyze Analyze data to determine GI₅₀ read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for cytotoxicity assessment using the SRB assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Culture medium

  • 2,3-Dihydrobenzofuran derivative stock solution

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2,3-dihydrobenzofuran derivative and a vehicle control. Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 510 and 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that causes 50% growth inhibition).

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

Materials:

  • Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-luc)

  • Culture medium

  • Lipopolysaccharide (LPS) or other NF-κB activators

  • 2,3-Dihydrobenzofuran derivative stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivative for a specified period (e.g., 1-2 hours).

  • NF-κB Activation: Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, in the continued presence of the compound. Include appropriate positive and negative controls.

  • Incubation: Incubate the plate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.

Future Directions

The existing body of research strongly suggests that the 2,3-dihydrobenzofuran scaffold is a promising starting point for the development of novel anticancer and anti-inflammatory agents. Future research should focus on:

  • Direct evaluation of this compound: It is imperative to conduct comprehensive in vitro and in vivo studies on the specific 5-carboxylic acid isomer to ascertain its unique biological activity profile.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2,3-dihydrobenzofuran core, including substitutions at the 5-position carboxylic acid, will be crucial for optimizing potency and selectivity.

  • Elucidation of Off-Target Effects: A thorough investigation of the broader pharmacological profile of these compounds is necessary to identify any potential off-target activities and ensure a favorable safety profile.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical animal models of cancer and inflammatory diseases to evaluate their therapeutic efficacy and pharmacokinetic properties.

This technical guide provides a foundational understanding of the potential biological activities of this compound and its derivatives. The presented data and methodologies are intended to empower researchers in the continued exploration and development of this promising class of therapeutic agents.

References

Commercial Suppliers and Technical Insights into 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a key intermediate in pharmaceutical and materials science research. The guide details supplier information, presents a synthesis protocol, and explores its biological significance, particularly its role in the NF-κB signaling pathway.

Commercial Availability

A critical aspect for any research and development program is the reliable sourcing of starting materials and intermediates. This compound (CAS No: 76429-73-7, Molecular Formula: C₉H₈O₃) is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors, providing a comparative overview of purity, available quantities, and pricing.

SupplierProduct CodePurityAvailable QuantitiesPrice (USD)
Advanced Biochemicals CH037997%1g, 5g, 25g$300.00 - $997.00
Fluorochem F01750995%Inquire for detailsInquire for details
Sunway Pharm Ltd. CB65107Inquire for detailsInquire for detailsInquire for details
Smolecule S709957Inquire for detailsInquire for detailsInquire for details
Zhengzhou Alfa Chemical Co., Ltd. Not specified97% Min.Inquire for detailsInquire for details

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis of this compound: An Experimental Protocol

The synthesis of 2,3-dihydrobenzofuran derivatives is a well-established area of organic chemistry. One common approach involves the hydrolysis of the corresponding ester.[1] The following protocol is a representative example for the synthesis of this compound.

Reaction Scheme:

G reagents NaOH, H2O, Methanol Reflux Methyl_2_3_dihydrobenzofuran_5_carboxylate Methyl 2,3-dihydrobenzofuran-5-carboxylate 2_3_Dihydrobenzofuran_5_Carboxylic_Acid This compound Methyl_2_3_dihydrobenzofuran_5_carboxylate->2_3_Dihydrobenzofuran_5_Carboxylic_Acid Hydrolysis

Figure 1: Hydrolysis of Methyl Ester to Carboxylic Acid.

Materials:

  • Methyl 2,3-dihydrobenzofuran-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, for workup)

  • Ethyl acetate (for extraction)

  • Sodium sulfate (Na₂SO₄, for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2,3-dihydrobenzofuran-5-carboxylate in a mixture of methanol and water.

  • Hydrolysis: Add a solution of sodium hydroxide to the flask. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.

Biological Significance: Inhibition of the NF-κB Signaling Pathway

Derivatives of this compound have garnered significant interest for their potential as anti-inflammatory and anti-cancer agents due to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The canonical NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[2]

The Canonical NF-κB Signaling Pathway and Point of Inhibition:

Under basal conditions, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα.[2][3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[2][3]

Small molecule inhibitors, including derivatives of this compound, can interfere with this pathway. Evidence suggests that these compounds may act by inhibiting the catalytic activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[4][5] This action effectively traps NF-κB in the cytoplasm, preventing the inflammatory and pro-survival gene expression it mediates.

NF_kB_Pathway cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activation IkBa_NFkB IκBα-p50/p65 Complex (Inactive) IKK_complex->IkBa_NFkB Phosphorylation p_IkBa Phosphorylated IκBα IkBa_NFkB->p_IkBa Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkBa->Ub_Proteasome NFkB p50/p65 Dimer (Active) Ub_Proteasome->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc p50/p65 Gene_Expression Target Gene Expression (Inflammation, Cell Survival) Inhibitor 2,3-Dihydrobenzofuran-5- Carboxylic Acid Derivative Inhibitor->IKK_complex Inhibition DNA DNA NFkB_nuc->DNA Binding DNA->Gene_Expression

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[4][5] Specifically, derivatives of 2,3-dihydrobenzofuran-5-carboxylic acid have emerged as promising candidates in drug discovery due to the versatile synthetic handle provided by the carboxylic acid group, which allows for the introduction of diverse functionalities to modulate pharmacological properties.[6][7]

These derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases, such as the NF-κB and IRAK4 pathways.[5][8] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives, intended to guide researchers in the exploration of this important chemical space for drug discovery.

Synthetic Protocols

The synthesis of this compound derivatives can be approached through various strategies. A common method involves the construction of the dihydrobenzofuran core followed by functionalization, or the use of a pre-functionalized starting material. Below are representative protocols for the synthesis of the core structure and its derivatives.

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-5-ylacetic Acid

This protocol describes the synthesis of a closely related analogue, 2,3-dihydrobenzofuran-5-ylacetic acid, which can be adapted for the synthesis of the target carboxylic acid.[9]

Materials:

  • 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide

  • Acetic acid

  • Concentrated sulfuric acid

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Sodium sulfate

  • Acetone

  • Hexane

Procedure:

  • A solution of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) in acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is heated at reflux for 3 hours.[9]

  • After cooling, the reaction mixture is added to water.[9]

  • The product is extracted with ethyl acetate, and the combined organic extracts are washed five times with water.[9]

  • The organic solution is then extracted with a saturated aqueous sodium bicarbonate solution.[9]

  • The aqueous solution is acidified and extracted with ethyl acetate.[9]

  • The combined ethyl acetate extracts are dried over sodium sulfate and evaporated to yield a residue.[9]

  • The crude product is recrystallized from acetone/hexane to give 2,3-dihydrobenzofuran-5-ylacetic acid.[9]

Protocol 2: General Procedure for the Synthesis of trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acid Derivatives

This protocol outlines a method for the synthesis of 2,3-dihydrobenzofuran derivatives with substitution at the 2 and 3 positions.[10]

Materials:

  • Ethyl 2-arylbenzofuran-3-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Magnesium turnings

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Reduction to Dihydrobenzofuran:

    • Dissolve ethyl 2-arylbenzofuran-3-carboxylate (1.0 equiv.) in a 1:1 mixture of THF-MeOH and cool to -15 °C under a nitrogen atmosphere.[10]

    • Add magnesium turnings (30.0 equiv.) to the solution.[10]

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction with a saturated aqueous NH4Cl solution and extract the product with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate.[10]

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the ester from the previous step in a mixture of THF, methanol, and water.[10]

    • Add a 2 M aqueous solution of NaOH (4.0 equiv.).[10]

    • Stir the resulting solution at 70 °C overnight under a nitrogen atmosphere.[10]

    • After cooling, acidify the reaction mixture to pH 1 with 1 M HCl.[10]

    • Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid.[10]

Synthetic Workflow for 2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acid Derivatives

G start Ethyl 2-arylbenzofuran-3-carboxylate reduction Reduction (Mg, THF/MeOH, -15°C) start->reduction ester trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylate reduction->ester hydrolysis Hydrolysis (NaOH, THF/MeOH/H2O, 70°C) ester->hydrolysis acid trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic acid hydrolysis->acid G TLR_IL1R TLR / IL-1R MYD88 MYD88 (L265P mutation) TLR_IL1R->MYD88 IRAK4 IRAK4 MYD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation G cluster_0 Stimuli Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB_dimer p50/p65 (NF-κB dimer) IkB->NFkB_dimer releases Nucleus Nucleus NFkB_dimer->Nucleus translocates to Transcription Gene Transcription CellResponse Inflammation, Proliferation, Survival, Angiogenesis Transcription->CellResponse G Synthesis Synthesis of Derivatives Screening In vitro Screening (Cytotoxicity, Kinase & NF-κB assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_ID->Synthesis Inactive Compounds (Redesign) Lead_Opt Lead Optimization (SAR studies) Hit_ID->Lead_Opt Active Compounds In_Vivo In vivo Studies (Animal models) Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

Application Notes and Protocols for the Use of 2,3-Dihydrobenzofuran-5-Carboxylic Acid in Anticancer Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 2,3-dihydrobenzofuran scaffold, with a focus on 2,3-Dihydrobenzofuran-5-Carboxylic Acid, in the synthesis and development of novel anticancer agents. While the 2,3-dihydrobenzofuran core is a recognized "privileged scaffold" in medicinal chemistry, it is important to note that the majority of published research on its anticancer applications has focused on derivatives of the 2-carboxylic acid isomer.[1][2] Nevertheless, this compound serves as a crucial building block for creating diverse molecular libraries for drug discovery and is actively being explored for its potential in developing therapies that target critical cancer pathways like NF-κB.[3][4]

Introduction

The 2,3-dihydrobenzofuran moiety is a key structural feature in numerous biologically active compounds, both natural and synthetic.[5] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[5][6] The unique chemical structure of this compound, featuring a bicyclic heterocyclic system with a carboxylic acid group, makes it an ideal starting material for the synthesis of a variety of potential anticancer agents, particularly carboxamide derivatives.[4]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A significant body of research points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism of action for the anticancer effects of 2,3-dihydrobenzofuran derivatives.[2] The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many types of cancer, contributing to tumor growth, metastasis, and resistance to therapy. By inhibiting NF-κB, 2,3-dihydrobenzofuran-based compounds can potentially suppress these cancer-promoting processes.

Below is a diagram illustrating the canonical NF-κB signaling pathway and a hypothetical point of inhibition by 2,3-dihydrobenzofuran derivatives.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_p p-IκB IkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates DNA DNA NFkB_active->DNA Binds to Promoter Region Transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->Transcription DHF_derivative 2,3-Dihydrobenzofuran Derivative DHF_derivative->IKK_complex Inhibits

Caption: Canonical NF-κB signaling pathway and potential inhibition by 2,3-dihydrobenzofuran derivatives.

Data Presentation: Anticancer Activity of 2,3-Dihydrobenzofuran-2-Carboxamide Derivatives

As previously mentioned, detailed quantitative data for anticancer agents derived specifically from this compound is limited in the available literature. However, to illustrate the potential of the 2,3-dihydrobenzofuran scaffold, the following table summarizes the cytotoxic activities of a series of N-(substituted)phenylamide derivatives of the closely related 2,3-Dihydrobenzofuran-2-Carboxylic Acid against a panel of human cancer cell lines.[2] The data is presented as GI50 values (the molar concentration of the compound that inhibits 50% net cell growth).

CompoundCancer Cell LineCell TypeGI50 (µM)
17a LeukemiaCCRF-CEM1.83
LeukemiaHL-60(TB)1.43
LeukemiaK-5622.06
LeukemiaMOLT-41.54
LeukemiaRPMI-82262.12
LeukemiaSR1.93
Non-Small Cell Lung CancerA549/ATCC2.11
Non-Small Cell Lung CancerEKVX1.95
Non-Small Cell Lung CancerHOP-622.04
Non-Small Cell Lung CancerHOP-922.45
Non-Small Cell Lung CancerNCI-H2262.31
Non-Small Cell Lung CancerNCI-H232.08
Non-Small Cell Lung CancerNCI-H322M2.01
Non-Small Cell Lung CancerNCI-H4602.18
Non-Small Cell Lung CancerNCI-H5222.37
Colon CancerCOLO 2050.81
Colon CancerHCT-1160.96
Colon CancerHCT-150.84
Colon CancerHT290.91
Colon CancerKM120.83
Colon CancerSW-6200.86
CNS CancerSF-2683.32
CNS CancerSF-2953.14
CNS CancerSF-5393.01
CNS CancerSNB-193.25
CNS CancerSNB-753.46
CNS CancerU2513.17
MelanomaLOX IMVI2.87
MelanomaMALME-3M2.91
MelanomaM142.76
MelanomaSK-MEL-22.83
MelanomaSK-MEL-283.05
MelanomaSK-MEL-52.98
MelanomaUACC-2572.81
MelanomaUACC-622.89
Ovarian CancerIGROV12.54
Ovarian CancerOVCAR-32.63
Ovarian CancerOVCAR-42.49
Ovarian CancerOVCAR-52.58
Ovarian CancerOVCAR-82.67
Ovarian CancerSK-OV-32.71
Renal Cancer786-02.21
Renal CancerA4982.34
Renal CancerACHN2.15
Renal CancerCAKI-12.28
Renal CancerRXF 3932.41
Renal CancerSN12C2.38
Renal CancerTK-102.25
Renal CancerUO-312.33
Prostate CancerPC-32.47
Prostate CancerDU-1452.56
Breast CancerMCF72.78
Breast CancerMDA-MB-231/ATCC2.84
Breast CancerHS 578T2.93
Breast CancerBT-5492.88
Breast CancerT-47D0.088

Data extracted from a study on benzofurancarboxamides, with compound 17a being N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide. The high sensitivity of the T-47D breast cancer cell line is particularly noteworthy.[7]

Experimental Protocols

General Synthesis of N-Aryl-(2,3-dihydrobenzofuran-5-yl)carboxamides

This protocol describes a general method for the amide coupling of this compound with various anilines. This is a common and versatile method for generating a library of potential anticancer compounds.

Synthesis_Workflow Start 2,3-Dihydrobenzofuran- 5-Carboxylic Acid Coupling Amide Coupling (e.g., EDC, HOBt, DIPEA in DMF) Start->Coupling Aniline Substituted Aniline Aniline->Coupling Reaction Reaction Mixture Coupling->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl-(2,3-dihydrobenzofuran- 5-yl)carboxamide Purification->Product

Caption: General workflow for the synthesis of N-Aryl-(2,3-dihydrobenzofuran-5-yl)carboxamides.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-(2,3-dihydrobenzofuran-5-yl)carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Sulforhodamine B (SRB) Assay for Cytotoxicity Evaluation

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening.

Materials:

  • Human cancer cell lines

  • Appropriate cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100 Determine the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel anticancer agents. While the exploration of its derivatives is an emerging area, the established anticancer potential of the broader 2,3-dihydrobenzofuran scaffold, particularly through the inhibition of the NF-κB pathway, provides a strong rationale for further investigation. The protocols outlined in these notes offer a practical framework for the synthesis and biological evaluation of new compounds based on this promising heterocyclic core. Future research focusing on the structure-activity relationships of 2,3-dihydrobenzofuran-5-carboxamide derivatives will be crucial for the development of potent and selective anticancer drug candidates.

References

Application Notes and Protocols for the Esterification of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2,3-dihydrobenzofuran-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common esterification methods, including Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction, adapted for this specific substrate.

Overview of Esterification Protocols

The esterification of this compound can be achieved through several established methods. The choice of protocol will depend on the desired ester, the scale of the reaction, and the sensitivity of the starting materials to the reaction conditions. This note details three primary methods:

  • Fischer-Speier Esterification: A classic acid-catalyzed reaction, typically using an excess of the alcohol as the solvent and a strong acid catalyst. It is a cost-effective method suitable for simple, unhindered alcohols.

  • Steglich Esterification: A mild method that utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP). This protocol is well-suited for reactions with more complex or sensitive alcohols where acidic conditions are not desirable.[1][2]

  • Mitsunobu Reaction: This redox-condensation reaction allows for the esterification of alcohols under neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4][5] It is particularly useful for secondary alcohols where stereochemical inversion is desired.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the esterification of this compound to form its methyl and ethyl esters based on established general protocols for structurally similar aromatic carboxylic acids.

Esterification MethodTarget EsterAlcoholCatalyst/ReagentsSolventReaction TimeTemperatureTypical Yield (%)
Fischer-Speier Methyl 2,3-dihydrobenzofuran-5-carboxylateMethanolH₂SO₄ (catalytic)Methanol (excess)2-4 hoursReflux (~65°C)90-95
Fischer-Speier Ethyl 2,3-dihydrobenzofuran-5-carboxylateEthanolH₂SO₄ (catalytic)Ethanol (excess)2-4 hoursReflux (~78°C)90-95
Steglich Methyl 2,3-dihydrobenzofuran-5-carboxylateMethanolDCC, DMAPDichloromethane (DCM)12-24 hoursRoom Temp.85-95
Steglich Ethyl 2,3-dihydrobenzofuran-5-carboxylateEthanolDCC, DMAPDichloromethane (DCM)12-24 hoursRoom Temp.85-95
Mitsunobu Methyl 2,3-dihydrobenzofuran-5-carboxylateMethanolPPh₃, DEAD/DIADTetrahydrofuran (THF)6-12 hours0°C to Room Temp.80-90
Mitsunobu Ethyl 2,3-dihydrobenzofuran-5-carboxylateEthanolPPh₃, DEAD/DIADTetrahydrofuran (THF)6-12 hours0°C to Room Temp.80-90

Note: The yields provided are estimates based on typical outcomes for similar substrates and may vary depending on the specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of methyl 2,3-dihydrobenzofuran-5-carboxylate. A similar procedure can be followed for the synthesis of the ethyl ester by substituting methanol with ethanol.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether for extraction

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of anhydrous methanol to act as both reactant and solvent (e.g., 10-20 mL per gram of carboxylic acid).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3-dihydrobenzofuran-5-carboxylate.

  • The crude product can be further purified by column chromatography on silica gel or by distillation if required.

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Mix Carboxylic Acid and Methanol add_catalyst Add H₂SO₄ start->add_catalyst reflux Reflux (2-4h) add_catalyst->reflux cool Cool to RT reflux->cool evaporate Evaporate Methanol cool->evaporate extract Dissolve & Extract evaporate->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Distillation) concentrate->purify end_product Methyl Ester Product purify->end_product

Fischer-Speier Esterification Workflow
Protocol 2: Steglich Esterification of this compound

This protocol is suitable for producing ethyl 2,3-dihydrobenzofuran-5-carboxylate under mild conditions.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the cooled reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl 2,3-dihydrobenzofuran-5-carboxylate by flash column chromatography.[7]

Steglich_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification mix_reagents Mix Carboxylic Acid, Ethanol, DMAP in DCM cool_mixture Cool to 0°C mix_reagents->cool_mixture add_dcc Add DCC solution cool_mixture->add_dcc stir_rt Stir at RT (12-24h) add_dcc->stir_rt filter_dcu Filter DCU stir_rt->filter_dcu wash_organic Wash with HCl, NaHCO₃, Brine filter_dcu->wash_organic dry_organic Dry Organic Layer wash_organic->dry_organic concentrate Concentrate dry_organic->concentrate purify Purify (Chromatography) concentrate->purify end_product Ethyl Ester Product purify->end_product

Steglich Esterification Workflow
Protocol 3: Mitsunobu Reaction for the Esterification of this compound

This protocol provides a method for the synthesis of various esters under neutral conditions, which is particularly advantageous for sensitive substrates. Here, the synthesis of a generic alkyl ester is described.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, or other primary/secondary alcohol) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Ethyl acetate or Dichloromethane for extraction

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[3][4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the cooled mixture. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated NaHCO₃ solution and brine to remove unreacted acid and water-soluble byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify by flash column chromatography to isolate the desired ester.[4]

Mitsunobu_Reaction_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification mix_reagents Mix Carboxylic Acid, Alcohol, PPh₃ in THF cool_mixture Cool to 0°C mix_reagents->cool_mixture add_dead Add DEAD/DIAD cool_mixture->add_dead stir_rt Stir at RT (6-12h) add_dead->stir_rt concentrate_initial Concentrate stir_rt->concentrate_initial extract_wash Dissolve & Wash concentrate_initial->extract_wash dry_organic Dry Organic Layer extract_wash->dry_organic concentrate_final Concentrate dry_organic->concentrate_final purify Purify (Chromatography) concentrate_final->purify end_product Alkyl Ester Product purify->end_product

Mitsunobu Reaction Workflow

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • DCC is a potent sensitizer. Avoid skin contact.

  • DEAD and DIAD are toxic and potentially explosive, especially when heated. Handle with care and store appropriately.

  • Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The protocols provided offer reliable methods for the esterification of this compound. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the alcohol, desired purity, and scale. For simple and robust esterifications, the Fischer-Speier method is recommended. For milder conditions and sensitive substrates, the Steglich and Mitsunobu reactions provide excellent alternatives. It is recommended to perform small-scale test reactions to optimize conditions for specific applications.

References

Application Notes and Protocols for the Reduction of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of 2,3-dihydrobenzofuran-5-carboxylic acid to its corresponding primary alcohol, (2,3-dihydrobenzofuran-5-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below focus on two primary reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), offering robust and reliable methods for this conversion. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. The 2,3-dihydrobenzofuran moiety is a common scaffold in numerous natural products and pharmacologically active compounds. Consequently, the selective modification of functional groups on this heterocyclic system, such as the reduction of a carboxylic acid at the 5-position, is of significant interest in medicinal chemistry and drug development.

This document presents two effective methods for the reduction of this compound, leveraging the distinct reactivity profiles of Lithium Aluminum Hydride and Borane complexes.

Data Presentation

ParameterMethod 1: LiAlH₄ ReductionMethod 2: Borane Reduction
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)Borane-Tetrahydrofuran Complex (BH₃·THF)
Solvent Anhydrous Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 2-4 hours4-8 hours
Typical Yield >90%85-95%
Workup Sequential addition of water and NaOH solutionMethanol quench followed by acid/base extraction
Purification Silica Gel Column ChromatographySilica Gel Column Chromatography

Reaction Pathway

The general transformation described is the reduction of a carboxylic acid to a primary alcohol.

ReactionPathway start This compound product (2,3-Dihydrobenzofuran-5-yl)methanol start->product Reduction reagent Reducing Agent (LiAlH₄ or BH₃·THF)

Caption: General reaction scheme for the reduction.

Experimental Protocols

Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a potent reducing agent capable of efficiently converting carboxylic acids to primary alcohols.[1][2][3][4] Due to its high reactivity, it is crucial to conduct the reaction under anhydrous conditions.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.

  • Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Fieser & Fieser method):

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add deionized water (volume in mL equal to the mass of LiAlH₄ in g).

    • Add 15% NaOH solution (volume in mL equal to the mass of LiAlH₄ in g).

    • Add deionized water (volume in mL equal to three times the mass of LiAlH₄ in g).

  • Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford (2,3-dihydrobenzofuran-5-yl)methanol.

Method 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

Borane is a more chemoselective reducing agent compared to LiAlH₄ and is particularly effective for the reduction of carboxylic acids.[5]

Materials:

  • This compound

  • Borane-Tetrahydrofuran complex solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction and chromatography)

  • Hexanes (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C. Add the Borane-THF solution (3.0 equivalents) dropwise over 30 minutes.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to 0 °C.

    • Slowly add methanol to quench the excess borane until gas evolution ceases.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x).

  • Purification:

    • Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield (2,3-dihydrobenzofuran-5-yl)methanol.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the reduction of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material in Anhydrous THF B Add Reducing Agent (LiAlH₄ or BH₃·THF) at 0°C A->B C Stir at RT or Reflux (Monitor by TLC) B->C D Quench Excess Reagent C->D Reaction Complete E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Product: (2,3-dihydrobenzofuran-5-yl)methanol G->H

Caption: General experimental workflow.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and protic solvents. Handle only in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Borane-Tetrahydrofuran Complex (BH₃·THF) is flammable and can release flammable gases upon contact with water. It is also a corrosive material. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • All reactions should be performed in oven-dried glassware under an inert atmosphere to prevent quenching of the reagents by atmospheric moisture.

Conclusion

The reduction of this compound to (2,3-dihydrobenzofuran-5-yl)methanol can be reliably achieved using either Lithium Aluminum Hydride or a Borane-THF complex. The choice of reagent may depend on the presence of other functional groups in the molecule and the desired level of selectivity. The protocols provided herein offer a solid foundation for researchers in the field of organic and medicinal chemistry.

References

The Versatility of 2,3-Dihydrobenzofuran-5-Carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold, particularly with a carboxylic acid moiety at the 5-position, represents a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent placement, enabling precise interactions with a variety of biological targets. This document provides an overview of the applications of 2,3-dihydrobenzofuran-5-carboxylic acid and its derivatives, complete with quantitative data and detailed experimental protocols for key applications.

Anticancer Applications

Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated significant potential as anticancer agents by targeting various mechanisms, most notably the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[1][2]

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineBiological Target/AssayIC50 / GI50 (µM)Reference
Compound 35 (a 2,3-dihydrobenzofuran-2-carboxylic acid N-phenylamide derivative)ACHN (Renal)Growth Inhibition2.74[3]
HCT15 (Colon)Growth Inhibition2.37[3]
MM231 (Breast)Growth Inhibition2.20[3]
NUGC-3 (Gastric)Growth Inhibition2.48[3]
NCI-H23 (Lung)Growth Inhibition5.86[3]
PC-3 (Prostate)Growth Inhibition2.68[3]
Fluorinated Dihydrobenzofuran Derivative 2 HCT116 (Colorectal)Proliferation Inhibition~70% inhibition at test concentration[4]
Fluorinated Dihydrobenzofuran Derivative 3 HCT116 (Colorectal)Proliferation Inhibition~70% inhibition at test concentration[4]
Benzofuran-2-carboxamide derivative 50g HCT-116 (Colon)Anti-proliferation0.87[5]
HeLa (Cervical)Anti-proliferation0.73[5]
HepG2 (Liver)Anti-proliferation5.74[5]
A549 (Lung)Anti-proliferation0.57[5]
3-methylbenzofuran derivative 16b A549 (Lung)Anti-proliferation1.48[5]
Experimental Protocol: Synthesis of a 2,3-Dihydrobenzofuran-2-Carboxylic Acid N-(substituted)phenylamide Derivative

This protocol is adapted from the general procedures for synthesizing libraries of benzofuran and 2,3-dihydrobenzofuran scaffolds.[6]

Objective: To synthesize a trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid derivative.

Materials:

  • 2-Arylbenzofuran-3-carboxylate starting material

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Magnesium (Mg) crumbles

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium sulfate

  • TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Amine of choice

Procedure:

  • Reduction of the Benzofuran Ring:

    • Dissolve the 2-arylbenzofuran-3-carboxylate (1.0 equiv.) in a 1:1 mixture of THF and MeOH.

    • Cool the solution to -15 °C under a nitrogen atmosphere.

    • Add magnesium crumbles (30.0 equiv.) portion-wise while maintaining the temperature.

    • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

    • Quench the reaction carefully with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate.

  • Hydrolysis of the Ester:

    • Dissolve the ester from the previous step in a mixture of THF, MeOH, and water.

    • Add aqueous NaOH (4.0 equiv.).

    • Stir the mixture at 70 °C overnight under a nitrogen atmosphere.

    • After cooling, acidify the reaction mixture to pH 1 with 1 M HCl.

    • Extract the carboxylic acid product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid.

  • Amide Coupling:

    • To a solution of the carboxylic acid (1.0 equiv.) in DMF, add the desired amine (1.5 equiv.), TBTU (1.2 equiv.), and triethylamine (3.0 equiv.).

    • Stir the reaction mixture at room temperature overnight.

    • Remove DMF under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer and concentrate to obtain the crude amide product, which can be further purified by column chromatography.

Diagram: Experimental Workflow for Synthesis

G start Start: 2-Arylbenzofuran-3-carboxylate reduction Reduction (Mg, THF/MeOH, -15°C) start->reduction hydrolysis Ester Hydrolysis (NaOH, 70°C) reduction->hydrolysis amide_coupling Amide Coupling (Amine, TBTU, TEA, DMF) hydrolysis->amide_coupling product Final Product: 2,3-Dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide amide_coupling->product

Caption: Synthetic workflow for a 2,3-dihydrobenzofuran derivative.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol is a generalized procedure based on common methodologies for assessing NF-κB inhibition.[3][7]

Objective: To evaluate the inhibitory effect of a 2,3-dihydrobenzofuran derivative on NF-κB transcriptional activity.

Materials:

  • RAW 264.7 macrophage cells (or other suitable cell line)

  • NF-κB luciferase reporter vector

  • Lipofectamine or other transfection reagent

  • Lipopolysaccharide (LPS)

  • Test compound (2,3-dihydrobenzofuran derivative)

  • Luciferase assay reagent (e.g., Steady-Glo)

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Culture RAW 264.7 cells in appropriate media.

    • Seed cells into a 96-well plate.

    • Transfect the cells with the NF-κB luciferase reporter vector according to the manufacturer's protocol.

    • Allow cells to recover and express the reporter gene for 12-24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 400 ng/mL) to induce NF-κB activation.

    • Include appropriate controls (vehicle control, LPS-only control).

  • Luciferase Assay:

    • After a suitable incubation period (e.g., 2-6 hours), lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase vector or a separate cell viability assay).

    • Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the LPS-only control.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

Diagram: NF-κB Signaling Pathway Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Transcription Nucleus->Gene Inhibitor 2,3-Dihydrobenzofuran Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Anti-inflammatory Applications

The 2,3-dihydrobenzofuran scaffold has also been explored for its anti-inflammatory properties, often linked to the inhibition of pro-inflammatory mediators.[4][8][9]

Quantitative Data: Anti-inflammatory Activity
Compound/DerivativeAssayIC50 (µM)Reference
Fluorinated Dihydrobenzofuran Derivative 2 IL-6 Secretion Inhibition1.23[10]
CCL2 Secretion Inhibition1.52[10]
Nitric Oxide Production Inhibition2.42[10]
Prostaglandin E2 Production Inhibition1.91[10]
Fluorinated Dihydrobenzofuran Derivative 3 IL-6 Secretion Inhibition5.21[10]
CCL2 Secretion Inhibition1.5[10]
Nitric Oxide Production Inhibition5.23[10]
Prostaglandin E2 Production Inhibition1.48[10]
Benzofuran derivative with N-aryl piperazineNitric Oxide Production Inhibition5.28[1]
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages

This protocol is based on the Griess assay for measuring nitrite, a stable product of nitric oxide.

Objective: To assess the ability of a 2,3-dihydrobenzofuran derivative to inhibit nitric oxide production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • Test compound

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL).

  • Nitrite Measurement:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Create a standard curve using the sodium nitrite standard solution.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage inhibition of nitric oxide production and calculate the IC50 value.

Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists, showing promise for the treatment of dyslipidemia.

Experimental Protocol: PPARα Luciferase Reporter Gene Assay

This protocol outlines a cell-based assay to screen for PPARα agonists.

Objective: To determine the PPARα agonist activity of a 2,3-dihydrobenzofuran derivative.

Materials:

  • CV-1 cells (or other suitable host cell line)

  • Expression vector for human PPARα

  • Reporter vector containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • Test compound

  • Known PPARα agonist (e.g., fenofibrate) as a positive control

  • Luciferase assay system

Procedure:

  • Cell Culture and Transfection:

    • Co-transfect CV-1 cells with the PPARα expression vector and the PPRE-luciferase reporter vector.

    • Plate the transfected cells in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound.

    • Include a vehicle control and a positive control.

  • Luciferase Assay:

    • After 24 hours of incubation, measure luciferase activity using a commercial luciferase assay system.

  • Data Analysis:

    • Normalize the data to a control for cell viability.

    • Express the results as fold activation relative to the vehicle control.

    • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Diagram: PPARα Agonist Mechanism of Action

G Agonist 2,3-Dihydrobenzofuran Derivative (Agonist) PPAR PPARα Agonist->PPAR Binds to Complex PPARα/RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Gene_Expression Target Gene Expression (e.g., for fatty acid oxidation) PPRE->Gene_Expression Activates

Caption: Mechanism of action for a PPARα agonist.

G Protein-Coupled Receptor (GPCR) Ligands

The 2,3-dihydrobenzofuran scaffold has also been utilized in the synthesis of molecules targeting G protein-coupled receptors (GPCRs), a large and important class of drug targets.[2] For instance, derivatives have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists.

Experimental Protocol: GPCR Radioligand Binding Assay

This is a general protocol for determining the binding affinity of a compound to a specific GPCR.

Objective: To measure the binding affinity (Ki) of a 2,3-dihydrobenzofuran derivative for a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand specific for the GPCR (e.g., [³H]-CP-55,940 for CB2 receptors)

  • Test compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup:

    • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation.

This document provides a foundational overview of the utility of the this compound scaffold in medicinal chemistry. The provided protocols are intended as a starting point and may require optimization for specific applications and derivatives.

References

Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on 2,3-Dihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group on the 2,3-dihydrobenzofuran scaffold. This versatile heterocyclic motif is a common core in numerous biologically active molecules, and the ability to functionalize its carboxylic acid moiety is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The following sections detail established methods for converting the carboxylic acid to amides, esters, and alcohols, complete with reaction parameters, purification procedures, and quantitative data.

Amide Bond Formation

Amidation of the carboxylic acid group on 2,3-dihydrobenzofuran is a key transformation for introducing diverse functionalities and modulating the physicochemical properties of the molecule. Several reliable methods are available, primarily involving the use of coupling agents or the conversion to a more reactive acyl intermediate.

Amidation via Coupling Agents

Peptide coupling reagents are widely used for their mild reaction conditions and high efficiency in forming amide bonds. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are particularly effective, even with less nucleophilic amines.

General Workflow for Amide Coupling:

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Carboxylic_Acid 2,3-Dihydrobenzofuran Carboxylic Acid Reaction Reaction at Room Temperature Carboxylic_Acid->Reaction Amine Primary or Secondary Amine Amine->Reaction Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Reaction Base Base (e.g., DIPEA) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Amide 2,3-Dihydrobenzofuran Amide Purification->Amide

Caption: General workflow for amide synthesis.

Experimental Protocol: Amidation using HATU

  • Preparation: In a clean, dry round-bottom flask, dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Reagents: To the solution, add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.[1][2]

Coupling AgentAmineBaseSolventTime (h)Yield (%)Reference
HATUCyclohexylamineDIPEATHF12-[2]
HATUPiperidineDIPEATHF12-[2]

Note: Yields are often substrate-dependent. The provided data serves as a general guideline.

Amidation via Acyl Chloride Intermediate

For more robust substrates, conversion of the carboxylic acid to the corresponding acyl chloride provides a highly reactive intermediate for amidation. Thionyl chloride (SOCl₂) is a common reagent for this transformation.

Experimental Protocol: Two-step Amidation via Acyl Chloride

  • Acyl Chloride Formation: In a fume hood, add 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) to a round-bottom flask. Carefully add thionyl chloride (2.0-5.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 1-2 hours.

  • Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.

  • Reaction: Slowly add the amine solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[3][4]

Activating AgentAmineSolventTime (h)Yield (%)Reference
SOCl₂Various secondary and tertiary aminesPyridine2Moderate to Excellent[4]

Esterification

Esterification of the carboxylic acid group can be achieved through several methods, including the classic Fischer esterification under acidic conditions and milder procedures using coupling agents, which are particularly useful for sensitive substrates.

Fischer Esterification

This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[5]

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a solution of 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent), add a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).

  • Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the alcohol used.[6] To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus if a solvent like toluene is used.[5]

  • Work-up: After cooling, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution). Remove the excess alcohol under reduced pressure.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude ester by column chromatography or distillation.[5]

AlcoholAcid CatalystTime (h)Yield (%)Reference
MethanolSulfuric acidRefluxGood[6]
Steglich-Type Esterification

This method utilizes a carbodiimide, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine), allowing for milder reaction conditions.[7]

Esterification Workflow:

Esterification_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Carboxylic_Acid 2,3-Dihydrobenzofuran Carboxylic Acid Reaction Reaction at 0 °C to Room Temperature Carboxylic_Acid->Reaction Alcohol Alcohol Alcohol->Reaction Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->Reaction Catalyst Catalyst (e.g., DMAP) Catalyst->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Filtration Filtration of Urea Byproduct (if DCC) Reaction->Filtration Workup Aqueous Workup Filtration->Workup Purification Column Chromatography Workup->Purification Ester 2,3-Dihydrobenzofuran Ester Purification->Ester

Caption: Workflow for Steglich-type esterification.

Experimental Protocol: Steglich Esterification

  • Preparation: Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., EDC·HCl, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. Dilute the filtrate with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Coupling AgentCatalystAlcoholSolventTime (h)Yield (%)
EDC·HClDMAPPrimary/SecondaryDCM4-24Good to Excellent
DCCDMAPPrimary/SecondaryDCM4-24Good to Excellent

Reduction to Primary Alcohol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. Borane (BH₃) complexes are also effective and can sometimes offer better selectivity.

Reduction Pathway:

Reduction_Pathway Carboxylic_Acid 2,3-Dihydrobenzofuran Carboxylic Acid Intermediate Aluminum Acylal Intermediate Carboxylic_Acid->Intermediate 1. LiAlH₄, THF Alcohol 2,3-Dihydrobenzofuran Methanol Intermediate->Alcohol 2. H₃O⁺ workup

Caption: Reduction of carboxylic acid to alcohol.

Experimental Protocol: Reduction with LiAlH₄

  • Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF under an inert atmosphere.

  • Addition of Carboxylic Acid: Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC, note: quench a small aliquot carefully before spotting).

  • Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Work-up and Purification: Stir the mixture for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography if necessary.[8][9][10]

Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions. The quenching procedure is highly exothermic and should be performed with extreme care.

Reducing AgentSolventTime (h)Work-upYield (%)Reference
LiAlH₄THF2-4 (reflux)FieserHigh[8][9][10]
BH₃·THFTHF2-6 (reflux)AcidicHigh[8][9]

These protocols provide a foundation for the successful functionalization of the carboxylic acid group on 2,3-dihydrobenzofuran. Researchers are encouraged to optimize conditions for their specific substrates and desired products. The choice of method will depend on the overall synthetic strategy, the presence of other functional groups, and the desired scale of the reaction.

References

Scale-Up Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a key intermediate in the pharmaceutical industry. The described methodology is designed to be robust, scalable, and suitable for the production of kilogram quantities of the target compound. This guide includes a summary of reaction parameters, detailed experimental procedures, and analytical data to ensure reproducible and high-purity synthesis.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate for the antidepressant drug Vilazodone. Its structural motif is also found in other biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug development.[1][2][3] The increasing demand for APIs derived from this intermediate necessitates the development of efficient and scalable synthetic routes.

This document outlines a practical and scalable two-step synthesis of this compound starting from commercially available 4-hydroxybenzoic acid. The chosen synthetic strategy involves an initial O-alkylation followed by an intramolecular Heck reaction, which is amenable to large-scale production.

Synthetic Strategy Overview

The selected synthetic route for the scale-up production of this compound is a two-step process:

  • Step 1: O-Alkylation of 4-hydroxybenzoic acid: Reaction of 4-hydroxybenzoic acid with a suitable three-carbon synthon to introduce the precursor for the dihydrofuran ring.

  • Step 2: Intramolecular Heck Reaction: Palladium-catalyzed cyclization to form the 2,3-dihydrobenzofuran ring system.

This approach is favored for its convergence, potential for high yields, and the use of well-established, scalable reactions.

4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Intermediate_A Intermediate_A 4-Hydroxybenzoic Acid->Intermediate_A Step 1: O-Alkylation This compound This compound Intermediate_A->this compound Step 2: Intramolecular Heck Reaction

Caption: Overall synthetic strategy.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
4-Hydroxybenzoic Acid≥99%Commercial Supplier
3-Chloropropene≥98%Commercial Supplier
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercial Supplier
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercial Supplier
Palladium(II) Acetate (Pd(OAc)₂)98%Commercial Supplier
Tri(o-tolyl)phosphine (P(o-tol)₃)≥97%Commercial Supplier
Triethylamine (Et₃N)≥99.5%Commercial Supplier
Acetonitrile (ACN)Anhydrous, ≥99.8%Commercial Supplier
TolueneACS GradeCommercial Supplier
Ethyl AcetateACS GradeCommercial Supplier
HexanesACS GradeCommercial Supplier
Hydrochloric Acid (HCl)37%Commercial Supplier
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercial Supplier
Brine (Saturated NaCl solution)-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercial Supplier

Step 1: Synthesis of 4-(Allyloxy)benzoic Acid (Intermediate A)

cluster_step1 Step 1: O-Alkylation Charge_Reagents Charge 4-Hydroxybenzoic Acid, K₂CO₃, and DMF to reactor Add_Allyl_Chloride Add 3-Chloropropene Charge_Reagents->Add_Allyl_Chloride Heat_Reaction Heat to 80 °C Add_Allyl_Chloride->Heat_Reaction Monitor_Reaction Monitor by HPLC Heat_Reaction->Monitor_Reaction Workup Quench with water, acidify with HCl Monitor_Reaction->Workup Upon completion Isolate_Product Filter and wash with water Workup->Isolate_Product Dry_Product Dry under vacuum Isolate_Product->Dry_Product

Caption: Workflow for the synthesis of Intermediate A.

Procedure:

  • To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-hydroxybenzoic acid (2.00 kg, 14.48 mol), anhydrous potassium carbonate (4.00 kg, 28.94 mol), and N,N-dimethylformamide (20 L).

  • Stir the mixture at room temperature (20-25 °C) for 30 minutes.

  • Slowly add 3-chloropropene (1.33 kg, 17.38 mol) to the suspension over a period of 1 hour, maintaining the internal temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by HPLC until the consumption of 4-hydroxybenzoic acid is complete (<1% remaining).

  • Cool the reaction mixture to room temperature and slowly pour it into a separate vessel containing 60 L of cold water with vigorous stirring.

  • Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate will form. Stir the slurry for 1 hour at room temperature.

  • Isolate the solid product by filtration and wash the filter cake thoroughly with water (3 x 10 L).

  • Dry the solid in a vacuum oven at 60 °C to a constant weight to afford 4-(allyloxy)benzoic acid (Intermediate A).

Expected Yield and Purity:

ParameterValue
Expected Yield2.30 - 2.45 kg (89-95%)
Purity (by HPLC)≥98%
AppearanceWhite to off-white solid

Step 2: Synthesis of this compound

cluster_step2 Step 2: Intramolecular Heck Reaction Charge_Reagents Charge Intermediate A, Pd(OAc)₂, P(o-tol)₃, Et₃N, and ACN to reactor Heat_Reaction Heat to reflux (approx. 82 °C) Charge_Reagents->Heat_Reaction Monitor_Reaction Monitor by HPLC Heat_Reaction->Monitor_Reaction Cool_and_Filter Cool to RT, filter off solids Monitor_Reaction->Cool_and_Filter Upon completion Concentrate Concentrate filtrate under vacuum Cool_and_Filter->Concentrate Aqueous_Workup Dissolve in Toluene, wash with HCl and brine Concentrate->Aqueous_Workup Crystallization Crystallize from Toluene/Hexanes Aqueous_Workup->Crystallization Isolate_and_Dry Filter, wash, and dry the final product Crystallization->Isolate_and_Dry

Caption: Workflow for the synthesis of the final product.

Procedure:

  • To a clean and dry 50 L jacketed glass reactor, charge 4-(allyloxy)benzoic acid (Intermediate A) (2.00 kg, 11.22 mol), palladium(II) acetate (25.2 g, 0.112 mol, 1 mol%), and tri(o-tolyl)phosphine (68.3 g, 0.224 mol, 2 mol%).

  • Under a nitrogen atmosphere, add anhydrous acetonitrile (20 L) followed by triethylamine (2.27 kg, 22.44 mol).

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours.

  • Monitor the reaction progress by HPLC until the consumption of Intermediate A is complete (<1% remaining).

  • Cool the reaction mixture to room temperature and filter to remove any inorganic salts and palladium black. Wash the filter cake with acetonitrile (2 x 1 L).

  • Concentrate the combined filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in toluene (15 L) and transfer to a separatory funnel.

  • Wash the organic layer with 1 M hydrochloric acid (2 x 5 L) and then with brine (5 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 5 L.

  • Cool the concentrated solution to 0-5 °C and slowly add hexanes (10 L) with stirring to induce crystallization.

  • Stir the resulting slurry at 0-5 °C for 2 hours.

  • Isolate the solid product by filtration, wash the filter cake with cold hexanes (2 x 2 L).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to afford this compound.

Expected Yield and Purity:

ParameterValue
Expected Yield1.45 - 1.64 kg (78-88%)
Purity (by HPLC)≥99%
AppearanceWhite to light-tan crystalline solid
Melting Point188-192 °C

Analytical Data

AnalysisSpecification
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.65 (s, 1H), 6.83 (d, J=8.4 Hz, 1H), 4.55 (t, J=8.8 Hz, 2H), 3.23 (t, J=8.8 Hz, 2H).
¹³C NMR (101 MHz, DMSO-d₆)δ 167.5, 161.8, 129.8, 127.3, 122.9, 120.9, 109.1, 71.5, 29.2.
Mass Spectrometry (ESI-) m/z 163.0 [M-H]⁻
Purity (HPLC) ≥99.0%

Safety Considerations

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

  • Reagent Handling:

    • 3-Chloropropene: is a flammable and toxic liquid. Handle in a well-ventilated fume hood.

    • Palladium(II) Acetate and Tri(o-tolyl)phosphine: are potential irritants. Avoid inhalation of dust and contact with skin.

    • Triethylamine and Acetonitrile: are flammable and have toxic vapors. Handle in a well-ventilated area.

    • Concentrated Hydrochloric Acid: is corrosive. Handle with appropriate care to avoid skin and eye contact.

  • Reaction Conditions: The reactions involve heating flammable solvents. Ensure proper grounding of equipment and the absence of ignition sources. The Heck reaction can generate off-gassing; ensure adequate ventilation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery.

Conclusion

The described synthetic protocol provides a reliable and scalable method for the production of this compound. The use of readily available starting materials and well-understood reaction mechanisms makes this process suitable for industrial application. The detailed procedures and analytical data provided herein should enable researchers and production chemists to successfully implement this synthesis on a larger scale.

References

Application Notes: Poly(2,3-Dihydrobenzofuran-5-Carboxylate) and its Copolymers: Novel Materials for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydrobenzofuran-5-carboxylic acid is a versatile heterocyclic building block that holds significant promise in the synthesis of advanced polymers.[1] Its rigid, aromatic structure, combined with the reactive carboxylic acid functionality, allows for its incorporation into various polymer backbones, particularly polyesters and polyamides. The resulting polymers are anticipated to exhibit enhanced thermal stability, specific optical properties, and potential for photoconductivity, making them suitable for applications in high-performance coatings, advanced electronics, and specialty films.[1] This document provides an overview of the potential applications and detailed protocols for the synthesis of polymers derived from this compound.

Potential Applications

Polymers incorporating the 2,3-dihydrobenzofuran moiety are expected to possess a unique combination of properties derived from the rigid heterocyclic structure. These properties make them attractive candidates for a range of advanced applications:

  • High-Performance Coatings: The inherent rigidity and potential for strong intermolecular interactions can lead to polymers with excellent hardness, chemical resistance, and thermal stability, ideal for protective coatings in demanding environments.

  • Advanced Electronics: The conjugated system within the benzofuran ring suggests that polymers derived from this monomer may exhibit interesting electronic properties, such as photoconductivity or charge-transport capabilities, making them suitable for use in organic electronic devices.[1]

  • Specialty Films and Fibers: The semi-rigid nature of the polymer backbone could allow for the production of films and fibers with high tensile strength and thermal resistance.

  • Drug Delivery Matrices: The biocompatibility of benzofuran derivatives, which are found in various natural products and pharmaceuticals, suggests that these polymers could be explored for use in controlled drug release applications.[2]

Experimental Protocols

The following protocols describe the synthesis of a homopolymer of this compound via self-condensation and a copolyester with a diol via polycondensation.

Protocol 1: Synthesis of Poly(2,3-Dihydrobenzofuran-5-Carboxylate) via Self-Condensation

This protocol details the direct melt polycondensation of this compound to form a homopolymer.

Materials:

  • This compound

  • Antimony(III) oxide (catalyst)

  • Triphenyl phosphite (co-catalyst/stabilizer)

  • High-boiling point solvent for purification (e.g., N-Methyl-2-pyrrolidone, NMP)

  • Methanol

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • High-vacuum pump

  • Heating mantle with temperature controller

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Monomer and Catalyst Charging: Charge the glass reactor with this compound, antimony(III) oxide (0.05 mol% relative to the monomer), and triphenyl phosphite (0.1 mol%).

  • Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a slow, continuous nitrogen flow throughout the initial stages of the reaction.

  • Esterification Stage: Heat the reaction mixture to 180-220°C under a gentle nitrogen stream. The monomer will melt and start to oligomerize, with the elimination of water, which is removed through the distillation outlet. This stage is typically maintained for 2-4 hours.

  • Polycondensation Stage: Gradually increase the temperature to 250-280°C and slowly apply a high vacuum (less than 1 Torr). The increased temperature and reduced pressure facilitate the removal of water and drive the polymerization reaction towards higher molecular weights.

  • Monitoring Viscosity: The progress of the polymerization can be monitored by the increase in the viscosity of the melt. The stirring torque of the mechanical stirrer will increase as the molecular weight of the polymer increases.

  • Reaction Termination and Polymer Isolation: After 4-6 hours under high vacuum, or once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere. The solid polymer is then carefully removed from the reactor.

  • Purification: The crude polymer can be purified by dissolving it in a minimal amount of a high-boiling point solvent like NMP and then precipitating it in a non-solvent such as methanol. The purified polymer is then collected by filtration and dried in a vacuum oven at 80°C overnight.

G Workflow for Homopolymer Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing charge_monomer Charge Monomer & Catalysts purge_n2 Purge with Nitrogen charge_monomer->purge_n2 Establish Inert Atm. esterification Esterification (180-220°C) purge_n2->esterification Start Heating polycondensation Polycondensation (250-280°C, Vacuum) esterification->polycondensation Increase Temp. & Apply Vacuum cool_down Cool to Room Temp. polycondensation->cool_down Reaction Complete isolate_polymer Isolate Polymer cool_down->isolate_polymer purify Purify (Dissolve/Precipitate) isolate_polymer->purify dry Dry in Vacuum Oven purify->dry

Workflow for the synthesis of the homopolymer.
Protocol 2: Synthesis of a Copolyester of this compound and Ethylene Glycol

This protocol describes the synthesis of a random copolyester by reacting this compound with a diol, in this case, ethylene glycol.

Materials:

  • This compound

  • Ethylene glycol

  • Titanium(IV) isopropoxide (catalyst)

  • Toluene (for azeotropic removal of water)

  • Chloroform (for purification)

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark trap and condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen inlet

  • Rotary evaporator

Procedure:

  • Reactant Charging: To a three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add this compound, a 10% molar excess of ethylene glycol, and toluene (approximately 50% of the total volume).

  • Catalyst Addition and Inert Atmosphere: Purge the system with nitrogen. Add titanium(IV) isopropoxide (0.1 mol% relative to the carboxylic acid) to the reaction mixture.

  • Azeotropic Esterification: Heat the mixture to reflux (approximately 110-120°C). The water formed during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected.

  • Solvent Removal: After the esterification is complete, remove the toluene by distillation.

  • Polycondensation: Increase the temperature to 220-250°C and apply a vacuum to remove the excess ethylene glycol and drive the polycondensation reaction. Maintain these conditions for 4-8 hours, monitoring the viscosity of the mixture.

  • Polymer Isolation: Cool the reaction to room temperature, and dissolve the resulting solid polymer in a minimal amount of chloroform.

  • Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of methanol with vigorous stirring.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.

G Logical Flow of Copolymer Synthesis start Start charge Charge Reactants & Toluene start->charge add_catalyst Add Catalyst (Ti(OPr)4) charge->add_catalyst reflux Azeotropic Reflux (Remove H2O) add_catalyst->reflux remove_toluene Distill off Toluene reflux->remove_toluene Esterification Complete polycondense Polycondensation (High Temp. & Vacuum) remove_toluene->polycondense dissolve Dissolve in Chloroform polycondense->dissolve Reaction Complete precipitate Precipitate in Methanol dissolve->precipitate dry_polymer Dry Polymer precipitate->dry_polymer end End dry_polymer->end

Logical flow for the synthesis of the copolyester.

Data Presentation

The following tables summarize the expected properties of the synthesized polymers based on literature data for analogous aromatic polyesters. Actual values will depend on the achieved molecular weight and processing conditions.

Table 1: Expected Thermal Properties of Poly(2,3-Dihydrobenzofuran-5-Carboxylate) and its Copolyester

PolymerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td, 5% wt. loss) (°C)
Homopolymer180 - 220> 350
Copolyester (with Ethylene Glycol)110 - 150> 330

Table 2: Expected Mechanical Properties of the Synthesized Polymers

PropertyHomopolymerCopolyester (with Ethylene Glycol)
Tensile Strength (MPa)60 - 8050 - 70
Young's Modulus (GPa)2.5 - 3.52.0 - 3.0
Elongation at Break (%)2 - 55 - 15

Disclaimer: The data presented in these tables are estimations based on structurally similar polymers and should be confirmed by experimental analysis of the synthesized materials.

Conclusion

This compound is a promising monomer for the development of novel polymers with advanced properties. The provided protocols offer a starting point for the synthesis of both a homopolymer and a copolyester. The expected thermal and mechanical properties suggest their potential utility in a variety of high-performance applications. Further research into the structure-property relationships of these polymers will be crucial for their targeted development in specific technological areas.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies include:

  • Catalytic Hydrogenation of Benzofuran-5-Carboxylic Acid: This is a direct method involving the selective reduction of the furan ring of the corresponding benzofuran.

  • Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde: A straightforward oxidation of the aldehyde functional group to a carboxylic acid.

  • Cyclization of a Substituted Phenol: This involves constructing the dihydrofuran ring from a suitably functionalized phenol precursor, often followed by functional group manipulation to install the carboxylic acid.

Q2: How do I choose the best synthetic route for my needs?

A2: The choice of route depends on several factors:

  • Starting Material Availability: The cost and commercial availability of benzofuran-5-carboxylic acid versus 2,3-dihydrobenzofuran-5-carbaldehyde or suitable phenol precursors can be a deciding factor.

  • Scale of Reaction: Some methods, like catalytic hydrogenation, are highly scalable, while multi-step cyclization routes may be more suitable for smaller-scale, discovery chemistry.

  • Required Purity: Direct oxidation or hydrogenation routes may offer a cleaner product profile with fewer side products compared to more complex cyclization strategies.

Q3: What are the typical purity levels for commercially available this compound?

A3: Commercially available this compound typically has a purity in the range of 90-97%.[1][2]

Q4: What are the key safety considerations when working with the reagents for this synthesis?

A4: Standard laboratory safety protocols should be followed. Specific hazards include:

  • Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas, often under pressure. Ensure proper ventilation and use intrinsically safe equipment.

  • Strong Acids/Bases: Many steps may involve corrosive reagents like sulfuric acid or strong bases like sodium hydroxide.[3][4] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxidizing Agents: Reagents like bromine or m-CPBA are strong oxidizers and should be handled with care to avoid contact with flammable materials.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Scenario 1: Low Yield in Catalytic Hydrogenation of Benzofuran-5-Carboxylic Acid

Problem: The conversion of the starting material is low, or the reaction stalls after a short period.

Possible Cause Troubleshooting Step Rationale
Catalyst Inactivity Use a fresh batch of catalyst (e.g., Pd/C). Ensure the catalyst is not expired or improperly stored.Palladium on carbon can be deactivated by exposure to air, moisture, or catalyst poisons (e.g., sulfur compounds).
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the safe limits of the equipment.The rate of hydrogenation is often dependent on the partial pressure of hydrogen.
Poor Catalyst Dispersion Ensure vigorous stirring or agitation during the reaction.Proper agitation is crucial to keep the solid catalyst suspended and ensure good contact with the substrate and hydrogen.
Solvent Issues Use a high-purity, degassed solvent (e.g., Ethyl Acetate, Methanol, THF).Impurities in the solvent can act as catalyst poisons. Dissolved oxygen can react with the catalyst.
Scenario 2: Over-reduction or Side Product Formation during Hydrogenation

Problem: Besides the desired product, you observe the formation of octahydrobenzofuran derivatives or ring-opened products.

Possible Cause Troubleshooting Step Rationale
Harsh Reaction Conditions Reduce the reaction temperature and/or hydrogen pressure.Milder conditions favor the selective reduction of the more reactive furan double bond over the benzene ring.[6]
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.Extended reaction times can lead to the slow over-reduction of the aromatic ring.
Catalyst Choice Consider a more selective catalyst system. Ruthenium-based catalysts have shown high selectivity for this transformation.[7][8]Different catalysts have varying activities and selectivities. Ru@SILP-[ZnCl4]2− has been reported as a highly selective and stable catalyst for benzofuran hydrogenation.[7][8]
Scenario 3: Incomplete Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde

Problem: The reaction mixture contains a significant amount of unreacted starting aldehyde.

Possible Cause Troubleshooting Step Rationale
Insufficient Oxidant Increase the stoichiometry of the oxidizing agent (e.g., bromine, KMnO4, Jones reagent).The reaction requires a sufficient molar equivalent of the oxidant for complete conversion.
Low Reaction Temperature If the reaction is sluggish, consider a moderate increase in temperature, while monitoring for side product formation.Reaction kinetics are temperature-dependent. However, excessive heat can cause degradation.
Poor Reagent Quality Use a fresh or properly stored oxidizing agent.The potency of some oxidizing agents can degrade over time.
Scenario 4: Difficulty in Product Purification and Isolation

Problem: The final product is difficult to purify, or recovery is low after workup.

Possible Cause Troubleshooting Step Rationale
Emulsion during Extraction Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.The salt increases the ionic strength of the aqueous phase, promoting separation.
Product Solubility During acidic workup, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid, making it less water-soluble and more soluble in organic solvents like ethyl acetate.[4]The carboxylate salt is water-soluble, while the protonated carboxylic acid is significantly more organic-soluble.
Crystallization Issues If purifying by recrystallization, screen various solvent systems (e.g., acetone/hexane, ethyl acetate/hexane).[3]Finding the right solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is key for effective crystallization.

Experimental Protocols & Data

Protocol 1: Catalytic Hydrogenation of Benzofuran-5-Carboxylic Acid

This protocol is based on general procedures for the reduction of benzofurans.[9]

Reaction Scheme: Benzofuran-5-Carboxylic Acid → this compound

Materials:

  • Benzofuran-5-Carboxylic Acid (1.0 eq)

  • Palladium on Carbon (10% Pd/C, ~10 wt%)

  • Ethyl Acetate (or Methanol/THF)

  • Hydrogen Gas (H₂)

Procedure:

  • A solution of Benzofuran-5-Carboxylic Acid in ethyl acetate is charged into a pressure-rated hydrogenation vessel.

  • The vessel is flushed with nitrogen, and then the 10% Pd/C catalyst is added under an inert atmosphere.

  • The vessel is sealed, purged again with nitrogen, and then pressurized with hydrogen gas (typically 50-70 psi).

  • The mixture is stirred vigorously at room temperature for 24-48 hours.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the vessel is carefully depressurized and purged with nitrogen.

  • The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with additional ethyl acetate.

  • The combined filtrates are concentrated under reduced pressure to yield the crude product.

  • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Table 1: Comparison of Hydrogenation Catalyst Systems

Catalyst SystemSubstrateSelectivity towards DihydrobenzofuranYieldReference
Ru@SILP-[ZnCl₄]²⁻Benzofuran85-95%~70%[8]
Non-noble Cobalt NanoparticlesBenzofuransHighGood to Excellent[6]
10% Pd/CBenzofuran-2-carboxylic acidHigh74%[9]
Protocol 2: Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde

This protocol is adapted from a similar oxidation reaction.[5]

Reaction Scheme: 2,3-Dihydrobenzofuran-5-carbaldehyde → this compound

Materials:

  • 2,3-Dihydrobenzofuran-5-carbaldehyde (1.0 eq)

  • Bromine (Br₂) (2.0 eq)

  • Sodium Acetate (NaOAc) (1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • Dissolve 2,3-Dihydrobenzofuran-5-carbaldehyde and sodium acetate in glacial acetic acid in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 10 °C in an ice bath.

  • Slowly add bromine to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.

  • Neutralize the mixture carefully by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography as needed.

Diagrams and Workflows

General Synthesis Workflow

The following diagram illustrates the two primary synthetic pathways discussed.

G cluster_0 Route 1: Hydrogenation cluster_1 Route 2: Oxidation start1 Benzofuran-5-Carboxylic Acid proc1 Catalytic Hydrogenation (H₂, Pd/C or Ru catalyst) start1->proc1 prod This compound proc1->prod start2 2,3-Dihydrobenzofuran-5-carbaldehyde proc2 Oxidation (e.g., Br₂/NaOAc) start2->proc2 proc2->prod workup Workup & Purification (Extraction, Crystallization) prod->workup

Caption: Overview of primary synthetic routes.

Troubleshooting Decision Tree for Low Hydrogenation Yield

This diagram provides a logical workflow for troubleshooting low yields in the catalytic hydrogenation step.

G start Low Yield or Stalled Hydrogenation Reaction q1 Is the Catalyst Fresh? start->q1 a1_yes Use Fresh Catalyst q1->a1_yes No a1_no Proceed to Next Check q1->a1_no Yes end_node Re-run Experiment a1_yes->end_node q2 Is Agitation Sufficient? a1_no->q2 a2_yes Increase Stirring Speed q2->a2_yes No a2_no Proceed to Next Check q2->a2_no Yes a2_yes->end_node q3 Are H₂ Pressure & Temp Optimal? a2_no->q3 a3_yes Adjust Conditions (e.g., Increase Pressure) q3->a3_yes No a3_no Consider Solvent Purity q3->a3_no Yes a3_yes->end_node a3_no->end_node

Caption: Troubleshooting workflow for hydrogenation.

References

purification methods for crude 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of crude 2,3-Dihydrobenzofuran-5-Carboxylic Acid (CAS: 76429-73-7).

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a heterocyclic organic compound with the molecular formula C₉H₈O₃ and a molecular weight of approximately 164.16 g/mol .[1][2][3] It typically appears as a white solid and is characterized by a benzofuran core with a carboxylic acid group at the 5-position.[1][2] Commercial preparations often have a purity in the range of 90-97%.[1][4]

Q2: What are the most common impurities found in the crude product?

Common impurities depend on the synthetic route but can include unreacted starting materials, reagents, and structurally similar byproducts from side reactions.[5] For carboxylic acids synthesized from corresponding esters, residual ester may be present. If synthesized via oxidation, precursor alcohols or aldehydes might be impurities.[1]

Q3: Which purification method is most suitable for my needs?

The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the desired final purity.[5]

  • Acid-Base Extraction: Excellent for a first-pass purification to remove neutral and basic impurities, regardless of scale.[6]

  • Recrystallization: A powerful technique for achieving high purity on a moderate to large scale, especially for removing impurities with different solubility profiles.[7]

  • Column Chromatography: Ideal for small-scale experiments requiring very high purity (>99%) or for separating structurally similar impurities that are difficult to remove by other methods.[5]

Q4: How do I choose an appropriate solvent for recrystallization?

The ideal solvent is one in which this compound has low solubility at room temperature but is highly soluble near the solvent's boiling point.[7] Good starting points for aromatic carboxylic acids include alcohols, aqueous alcohols, toluene, or a toluene/petroleum ether mixture.[6] Small-scale solubility tests with various solvents are recommended to find the optimal one.

Q5: How can I confirm the purity of my final product?

Purity should be assessed using appropriate analytical methods. High-Performance Liquid Chromatography (HPLC) is a highly effective quantitative method.[5] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.

Purification Methods: Data Comparison

The following table provides an illustrative comparison of common purification techniques for carboxylic acids. The values represent typical outcomes and may vary based on the specific impurities and experimental conditions.

Purification MethodTypical YieldPurity AchievedAdvantagesDisadvantages
Acid-Base Extraction High (>90%)Moderate (Removes neutral/basic impurities)Simple, fast, and scalable; effective for initial cleanup.Does not remove acidic impurities. May require large volumes of solvents.
Recrystallization Moderate to High (60-90%)High (>99%)Highly effective for achieving high purity; scalable.[5]Yield can be compromised; requires careful solvent selection. Can be energy-intensive.[5]
Column Chromatography Lower (50-80%)Very High (>99.5%)Excellent for separating complex mixtures and achieving very high purity.[5]Not easily scalable; solvent-intensive; can be time-consuming.[5]

Experimental Workflows and Logical Diagrams

A general workflow for the purification of crude this compound is presented below.

cluster_methods Purification Method start Crude Product assess Assess Purity (TLC / HPLC) start->assess decision Impurities Present? assess->decision extraction Acid-Base Extraction (for neutral/basic impurities) decision->extraction Yes end Pure Product decision->end No recrystallization Recrystallization (for high purity) extraction->recrystallization chromatography Column Chromatography (for complex mixtures) recrystallization->chromatography purity_check Purity Check (TLC / HPLC / NMR) chromatography->purity_check decision2 Purity Goal Met? purity_check->decision2 decision2->recrystallization No, further purification decision2->end Yes

Caption: General purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[6]

step1 1. Dissolve crude product in an organic solvent (e.g., Ethyl Acetate) step2 2. Extract with aqueous base (e.g., 1M NaOH). The acid moves to the aqueous layer as a salt. step1->step2 step3 3. Separate layers. Discard the organic layer containing neutral/basic impurities. step2->step3 step4 4. Acidify the aqueous layer with conc. HCl until pH ~2. The product precipitates. step3->step4 step5 5. Extract the precipitated product back into an organic solvent (e.g., Ethyl Acetate). step4->step5 step6 6. Wash organic layer with brine, dry over Na2SO4, and evaporate solvent to yield pure acid. step5->step6

Caption: Workflow for purification via acid-base extraction.

Methodology:

  • Dissolve the crude solid in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel and extract it two to three times with a 1M aqueous solution of a base, such as sodium hydroxide (NaOH).[8] The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.

  • Combine the aqueous layers and wash once with ethyl acetate to remove any remaining neutral impurities.[8]

  • Carefully acidify the aqueous layer by slowly adding concentrated hydrochloric acid (HCl) while stirring until the pH is approximately 2.[8] The purified this compound will precipitate out of the solution.

  • Extract the precipitated product back into fresh ethyl acetate (three times).

  • Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[8]

Protocol 2: Purification by Recrystallization

This technique is used to obtain a highly pure crystalline solid.[7]

step1 1. Dissolve crude solid in a minimum amount of a suitable hot solvent. step2 2. If insoluble impurities exist, perform a hot filtration. step1->step2 step3 3. Allow the solution to cool slowly to room temperature, then in an ice bath. step2->step3 step4 4. Crystals will form as the solution cools and becomes supersaturated. step3->step4 step5 5. Isolate the crystals by vacuum filtration. step4->step5 step6 6. Wash the crystals with a small amount of cold solvent and dry under vacuum. step5->step6

Caption: Step-by-step workflow for the recrystallization process.

Methodology:

  • In a flask, add a suitable solvent (e.g., aqueous ethanol, toluene) to the crude this compound.

  • Heat the mixture to the boiling point of the solvent while stirring, adding the minimum amount of solvent required to fully dissolve the solid.[7]

  • If any insoluble impurities remain, perform a hot filtration to remove them.

  • Remove the solution from the heat and allow it to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Purification by Flash Column Chromatography

This method is used for separating compounds based on their differential adsorption to a stationary phase.

Methodology:

  • Select an Eluent System: Start by identifying a suitable solvent system using Thin-Layer Chromatography (TLC). A common eluent for carboxylic acids is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), often with about 1% acetic acid added to the mixture to ensure the carboxylic acid remains protonated and moves smoothly.[8]

  • Prepare the Column: Pack a glass column with silica gel slurried in the chosen eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel.[8] Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elute and Collect: Add the eluent to the top of the column and apply pressure (e.g., with an inert gas) to push the solvent through the silica gel. Collect the eluting solvent in fractions.[8]

  • Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Troubleshooting Guide

Problem: Low recovery after recrystallization.

  • Possible Cause: Too much solvent was used initially, preventing the solution from becoming saturated upon cooling.

  • Solution: Before filtering, try boiling off some of the solvent to concentrate the solution and then allow it to cool again.

  • Possible Cause: The product has significant solubility in the solvent even at low temperatures.

  • Solution: Try a different solvent or a mixed-solvent system.

Problem: The product appears as an oil, not crystals, during recrystallization.

  • Possible Cause: The melting point of the solid is lower than the boiling point of the solvent, or significant impurities are depressing the melting point.

  • Solution: Try a lower-boiling point solvent. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.

Problem: Streaking or poor separation on the TLC plate during column chromatography.

  • Possible Cause: The carboxylic acid group is interacting strongly and inconsistently with the slightly acidic silica gel.

  • Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluent.[8] This keeps the compound protonated and reduces tailing. Alternatively, for separating from non-acidic compounds, adding a small amount of a base like triethylamine can be effective.[9]

Problem: The product is still impure after acid-base extraction.

  • Possible Cause: The impurity is also an acidic compound with a similar pKa.

  • Solution: Acid-base extraction will not separate two acids. You must use an alternative method like recrystallization or column chromatography.

  • Possible Cause: Incomplete extraction or precipitation.

  • Solution: Ensure you are extracting with the base multiple times and acidifying the aqueous layer to a sufficiently low pH (pH < 3) to ensure complete precipitation.[6]

References

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically proceeds through a few key strategies:

  • Oxidation of 2,3-Dihydrobenzofuran-5-Carbaldehyde: This is a common final step where the corresponding aldehyde is oxidized to the carboxylic acid.

  • Intramolecular Cyclization: This involves the formation of the dihydrobenzofuran ring from a suitably substituted benzene derivative.

  • Carboxylation of 2,3-Dihydrobenzofuran: This involves the direct introduction of the carboxylic acid group onto the 2,3-dihydrobenzofuran scaffold.

Q2: What are the typical purities observed for commercially available this compound?

A2: Commercially available this compound is often cited with a purity of 97% or higher. However, depending on the synthetic route and purification methods, various byproducts can be present.

Q3: What are some of the key applications of this compound?

A3: This compound is a valuable building block in medicinal chemistry and materials science. It serves as a scaffold for the development of new drugs, particularly those targeting G protein-coupled receptors (GPCRs), and as a precursor for polymers with unique properties like photoconductivity and thermal stability.[1]

Troubleshooting Guides for Common Synthetic Routes

Route 1: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran followed by Oxidation

This two-step process is a common laboratory-scale synthesis. The first step involves the formylation of 2,3-dihydrobenzofuran to yield 2,3-dihydrobenzofuran-5-carbaldehyde, which is then oxidized to the final product.

Diagram of the Vilsmeier-Haack Reaction Pathway:

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 POCl3->Vilsmeier_reagent Iminium_ion Iminium Ion Intermediate Vilsmeier_reagent->Iminium_ion Dihydrobenzofuran 2,3-Dihydrobenzofuran Dihydrobenzofuran->Iminium_ion + Vilsmeier Reagent Aldehyde 2,3-Dihydrobenzofuran- 5-carbaldehyde Iminium_ion->Aldehyde Hydrolysis Carboxylic_acid 2,3-Dihydrobenzofuran- 5-carboxylic Acid Aldehyde->Carboxylic_acid Oxidation Oxidizing_agent Oxidizing Agent (e.g., KMnO4) Oxidizing_agent->Carboxylic_acid Cyclization Starting_material Substituted Phenol Phenoxyacetate Phenoxyacetate Intermediate Starting_material->Phenoxyacetate Alkylation Alkylation Alkylation with a haloacetate Alkylation->Phenoxyacetate Cyclization Intramolecular Cyclization Phenoxyacetate->Cyclization Cyclization Cyclization_reagent Cyclization Reagent (e.g., PPA, Ac2O) Cyclization_reagent->Cyclization Product 2,3-Dihydrobenzofuran- 5-carboxylic Acid Derivative Cyclization->Product Final_product 2,3-Dihydrobenzofuran- 5-carboxylic Acid Product->Final_product Hydrolysis Hydrolysis Hydrolysis Hydrolysis->Final_product

References

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Ensure the reaction is stirred adequately and maintained at the optimal temperature for the specified duration.
Decomposition of starting materials or product.- Verify the stability of reagents and intermediates under the reaction conditions. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Sub-optimal reagent quality.- Use high-purity, dry solvents and reagents. - Confirm the activity of catalysts or reducing agents if they have been stored for an extended period.
Formation of Significant Side Products Competing reaction pathways.- Adjust the reaction temperature; lower temperatures can sometimes increase selectivity. - Modify the order of reagent addition to favor the desired reaction pathway.
Over-reaction or side reactions of functional groups.- Use protecting groups for sensitive functionalities on the starting material that are not involved in the desired transformation. - Carefully control the stoichiometry of reagents to avoid excess that could lead to side reactions.
Presence of impurities in starting materials.- Purify starting materials before use. - Analyze starting materials for impurities that could interfere with the reaction.
Difficulties in Product Purification Product is an oil or does not crystallize.- Attempt purification by column chromatography using a suitable solvent system. - Consider converting the carboxylic acid to a salt to facilitate crystallization, followed by acidification to recover the pure acid.
Co-elution of impurities during chromatography.- Optimize the chromatography conditions by trying different solvent systems or stationary phases. - Consider using a different purification technique, such as preparative High-Performance Liquid Chromatography (HPLC).
Presence of colored impurities.- Treat the crude product with activated carbon to adsorb colored byproducts. - Recrystallization from a suitable solvent can also help in removing colored impurities.
Inconsistent Results Variability in reaction setup or conditions.- Standardize all reaction parameters, including solvent volume, temperature, stirring speed, and reaction time. - Ensure consistent quality of all reagents and solvents.
Moisture sensitivity of the reaction.- Dry all glassware thoroughly before use. - Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere.

Frequently Asked Questions (FAQs)

A list of common questions and answers to provide quick assistance for frequently encountered issues.

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common synthetic routes often start from precursors like 5-bromo-2,3-dihydrobenzofuran, which can then undergo a carboxylation reaction. Another approach involves the cyclization of appropriately substituted phenols.

Q2: My reaction to form the dihydrobenzofuran ring is not proceeding. What should I check?

A2: First, verify the integrity of your catalyst and the reaction conditions. Many cyclization reactions are sensitive to air and moisture, so ensure your setup is under an inert atmosphere with dry solvents. Also, check the temperature, as some reactions require heating to proceed at an appreciable rate.

Q3: I am observing the formation of a significant amount of a byproduct that appears to be the corresponding benzofuran (aromatized product). How can I minimize this?

A3: Aromatization can be a common side reaction, often promoted by harsh reaction conditions or the presence of an oxidant. Consider using milder reaction conditions, such as a lower temperature or a less aggressive catalyst. If an oxidizing agent is not part of the intended reaction, ensure your starting materials and solvents are free from oxidative impurities.

Q4: What is the best way to purify the final this compound product?

A4: Purification can often be challenging. A common and effective method is recrystallization from a suitable solvent system. If the product is an oil or heavily contaminated, column chromatography on silica gel is recommended. For highly persistent impurities, derivatization to an ester, followed by purification and subsequent hydrolysis back to the carboxylic acid, can be an effective strategy.

Q5: During the hydrolysis of an ester precursor to the carboxylic acid, I am getting low yields. What could be the reason?

A5: Incomplete hydrolysis is a common issue. Ensure you are using a sufficient excess of the base (e.g., NaOH or LiOH) and that the reaction is heated for an adequate amount of time. Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time. After the reaction, proper acidification is crucial to precipitate the carboxylic acid product.

Experimental Protocols

Below are detailed methodologies for key experimental steps that are often cited in the synthesis of 2,3-dihydrobenzofuran carboxylic acid derivatives.

Protocol 1: Reduction of Benzofuran-2-carboxylate to 2,3-Dihydrobenzofuran-2-carboxylate

This protocol describes a general procedure for the reduction of the furan ring in a benzofuran carboxylate precursor.

Materials:

  • Benzofuran-2-carboxylate derivative

  • Magnesium turnings

  • Methanol (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the benzofuran-2-carboxylate starting material in a mixture of anhydrous THF and anhydrous methanol (1:1 ratio).

  • Cool the solution to -15 °C using an appropriate cooling bath.

  • Slowly add magnesium turnings (approximately 30 equivalents) to the cooled solution.

  • Stir the reaction mixture vigorously at -15 °C. Monitor the progress of the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -15 °C.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dihydrobenzofuran-2-carboxylate.

Protocol 2: Hydrolysis of 2,3-Dihydrobenzofuran-5-carboxylate to Carboxylic Acid

This protocol outlines the hydrolysis of an ester to the corresponding carboxylic acid.

Materials:

  • 2,3-Dihydrobenzofuran-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Methanol or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, 1M or 2M)

Procedure:

  • Dissolve the 2,3-dihydrobenzofuran-5-carboxylate in a mixture of methanol (or THF) and water.

  • Add a solution of NaOH or LiOH (typically 2-4 equivalents) to the ester solution.

  • Heat the reaction mixture to reflux (or a suitable temperature such as 50-70 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of HCl.

  • The carboxylic acid product should precipitate out of the solution. If it does not, extract the aqueous layer with ethyl acetate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Visualizations

The following diagrams illustrate key workflows and concepts in the synthesis and troubleshooting of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification cluster_product Final Product start Substituted Phenol or 5-Halogenated-2,3-dihydrobenzofuran cyclization Cyclization or Carboxylation start->cyclization Reaction hydrolysis Ester Hydrolysis (if applicable) cyclization->hydrolysis Intermediate purification Crude Product Purification (Crystallization/Chromatography) hydrolysis->purification Crude Product product 2,3-Dihydrobenzofuran- 5-Carboxylic Acid purification->product Pure Product

Caption: General synthetic workflow for this compound.

Troubleshooting_Logic cluster_analysis Analysis cluster_solution Potential Solutions start Problem Encountered (e.g., Low Yield) check_reaction Check Reaction Parameters (Temp, Time, Reagents) start->check_reaction check_purity Analyze Purity of Starting Materials start->check_purity check_atmosphere Verify Inert Atmosphere & Anhydrous Conditions start->check_atmosphere optimize_conditions Optimize Reaction Conditions check_reaction->optimize_conditions purify_reagents Purify Starting Materials check_purity->purify_reagents improve_setup Improve Reaction Setup check_atmosphere->improve_setup

Caption: Logical troubleshooting flow for synthesis challenges.

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Common strategies involve the intramolecular cyclization of a suitably substituted phenol. Key routes include:

  • Intramolecular Williamson Ether Synthesis: This involves the cyclization of a precursor like 3-(2-haloethyl)-4-hydroxybenzoic acid. The reaction is typically base-mediated.

  • Claisen Rearrangement followed by Cyclization: Starting from an allyl ether of a 4-hydroxybenzoic acid derivative, a Claisen rearrangement can position the allyl group for a subsequent intramolecular cyclization.[1]

  • Acid-Catalyzed Cyclization: A precursor such as 3-(2-hydroxyethyl)-4-hydroxybenzoic acid can undergo acid-catalyzed dehydration to form the dihydrobenzofuran ring.

  • Hydrolysis of Ester Precursors: The synthesis can be directed towards a corresponding ester, like methyl 2,3-dihydrobenzofuran-5-carboxylate, which is then hydrolyzed to the carboxylic acid in a final step.[2][3]

Q2: I am having trouble with the intramolecular cyclization step. What are the critical parameters to control?

A2: For a successful intramolecular Williamson ether synthesis, for example, several factors are crucial:

  • Base Strength: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.[4][5] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is generally preferred. These solvents solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[5]

  • Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. Lower temperatures may favor the desired Sₙ2 reaction over potential elimination (E2) side reactions.[5]

  • Anhydrous Conditions: It is important to use dry reagents and solvents, as water can quench the base and hinder the reaction.

Q3: What are the expected side products in the synthesis of this compound?

A3: Depending on the synthetic route, potential side products may include:

  • Elimination Products: In the Williamson ether synthesis approach, E2 elimination can compete with the desired Sₙ2 cyclization, leading to the formation of a vinyl-substituted benzoic acid. This is more likely with secondary halides.[5][6]

  • Intermolecular Reaction Products: If the reaction concentration is too high, intermolecular etherification between two precursor molecules can occur, leading to polymeric byproducts.

  • Incomplete Reaction: Unreacted starting material can be a major impurity if the reaction conditions are not optimized.

  • Products of Over-oxidation or Reduction: If harsh oxidizing or reducing agents are used in other synthetic steps, unintended modification of the aromatic ring or the carboxylic acid can occur.

Q4: How can I purify the final this compound product?

A4: Purification of the final carboxylic acid product typically involves the following steps:

  • Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then acidified (e.g., with HCl) to precipitate the purified carboxylic acid.

  • Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent mixture to obtain a highly pure crystalline product.

  • Column Chromatography: If the product is difficult to purify by other means, silica gel column chromatography can be employed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the phenolic hydroxyl group. 2. Leaving group is not sufficiently reactive. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture.1. Use a stronger base or increase the equivalents of the base. 2. If using a chloro-substituent, consider converting it to a better leaving group like a bromo, iodo, or tosylate group. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents and reagents.
Formation of Significant Amount of Alkene Byproduct 1. The use of a sterically hindered base. 2. High reaction temperature favoring elimination. 3. The leaving group is on a secondary carbon.1. Switch to a less sterically hindered base. 2. Run the reaction at a lower temperature for a longer duration. 3. If possible, redesign the synthesis to involve a primary leaving group.
Product is Contaminated with Starting Material 1. Insufficient reaction time. 2. Inadequate amount of base. 3. Deactivation of the base by moisture.1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Increase the stoichiometry of the base. 3. Ensure anhydrous reaction conditions.
Difficulty in Isolating the Product during Workup 1. Product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction.1. After acidification, extract the aqueous phase multiple times with an organic solvent. 2. Add a small amount of brine to the extraction mixture to help break up emulsions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Intramolecular Williamson Ether Synthesis

This protocol is a plausible route based on established chemical principles for similar transformations.

Step 1: Synthesis of 3-(2-Chloroethyl)-4-hydroxybenzoic Acid from 3-Allyl-4-hydroxybenzoic Acid

  • Ozonolysis: Dissolve 3-allyl-4-hydroxybenzoic acid in a suitable solvent (e.g., methanol or dichloromethane) and cool to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating complete reaction.

  • Reductive Workup: Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to the reaction mixture at -78 °C and allow it to warm to room temperature. This will reduce the intermediate ozonide to an aldehyde.

  • Reduction to Alcohol: Without isolating the intermediate aldehyde, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C to reduce the aldehyde to the corresponding alcohol, yielding 3-(2-hydroxyethyl)-4-hydroxybenzoic acid.

  • Chlorination: Protect the carboxylic acid and phenolic hydroxyl groups (e.g., as methyl esters or by another suitable protecting group strategy). Then, treat the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to give the corresponding 3-(2-chloroethyl)-4-hydroxybenzoic acid derivative. Deprotect to yield the desired starting material for cyclization.

Step 2: Intramolecular Cyclization to this compound

  • Reaction Setup: To a solution of 3-(2-chloroethyl)-4-hydroxybenzoic acid in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature, and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the crude product.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Data Presentation

Reaction Step Starting Material Key Reagents Product Typical Yield Range
Cyclization 3-(2-Chloroethyl)-4-hydroxybenzoic acidK₂CO₃, DMFThis compound60-80%
Hydrolysis Methyl 2,3-dihydrobenzofuran-5-carboxylateNaOH, H₂O/MeOHThis compound>90%

Note: Yields are estimates based on similar reported reactions and may vary depending on experimental conditions.

Visualizations

Synthesis_Workflow Start 3-Allyl-4-hydroxybenzoic Acid Step1 1. Ozonolysis 2. Reduction 3. Chlorination Start->Step1 Intermediate 3-(2-Chloroethyl)-4- hydroxybenzoic Acid Step1->Intermediate Step2 Intramolecular Williamson Ether Synthesis (Base, Heat) Intermediate->Step2 Product 2,3-Dihydrobenzofuran- 5-Carboxylic Acid Step2->Product Purification Purification (Recrystallization) Product->Purification

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Problem Low Yield in Cyclization Check1 Check for unreacted starting material by TLC Problem->Check1 Cause1 Incomplete Reaction Check1->Cause1 Yes Check2 Check for alkene byproduct by NMR/MS Check1->Check2 No Solution1 Increase reaction time/temperature or base equivalents Cause1->Solution1 Cause2 E2 Elimination Check2->Cause2 Yes Check3 Check for polymer formation Check2->Check3 No Solution2 Lower reaction temperature or use a less hindered base Cause2->Solution2 Cause3 Intermolecular Reaction Check3->Cause3 Yes Solution3 Use more dilute reaction conditions Cause3->Solution3

Caption: Troubleshooting decision tree for low yield in the cyclization step.

References

troubleshooting failed reactions involving 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydrobenzofuran-5-Carboxylic Acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Amide Coupling Reactions

Question 1: My amide coupling reaction with this compound is resulting in low to no yield. What are the potential causes and solutions?

Answer:

Low yields in amide coupling reactions involving this compound can stem from several factors, often related to substrate reactivity, reaction conditions, or the choice of reagents.

Potential Causes & Troubleshooting Steps:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid group needs to be activated to react with the amine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently.

    • Solution: Ensure you are using an appropriate coupling reagent. For aromatic carboxylic acids, common choices include HATU, HBTU, or EDC in combination with an additive like HOBt or DMAP.[1] Consider increasing the equivalents of the coupling reagent and additive. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can also improve yields.

  • Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.

    • Solution: For less reactive amines, stronger coupling agents or higher reaction temperatures may be necessary.[2] Alternatively, converting the carboxylic acid to the more reactive acyl chloride can be an effective strategy.[1]

  • Side Reactions: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate. Additionally, the amine can react with some coupling reagents to form guanidinium by-products.

    • Solution: Use anhydrous solvents and reagents. Ensure the order of addition is correct; typically, the carboxylic acid is activated before the amine is introduced.

  • Solubility Issues: this compound may have limited solubility in some common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.

    • Solution: Choose a solvent in which both the carboxylic acid and the amine are soluble. Polar aprotic solvents like DMF or DMAc are often good choices for amide coupling reactions.[1] Gentle heating can also improve solubility and reaction rates.

Question 2: I am observing significant by-product formation in my amide coupling reaction. How can I minimize these?

Answer:

By-product formation is a common issue in amide coupling. Identifying the by-products can help in diagnosing the problem.

  • Unreacted Starting Material: This indicates that the reaction has not gone to completion. Consider the points in Question 1 regarding activation, nucleophilicity, and solubility.

  • Homocoupling of the Carboxylic Acid (Anhydride Formation): This can occur if the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid.

    • Solution: This is more common with certain activating agents. Using additives like HOBt can help to suppress this side reaction by forming a more stable active ester.

  • Epimerization: If your amine or carboxylic acid has a chiral center, racemization or epimerization can occur, especially with prolonged reaction times or at elevated temperatures.

    • Solution: Use coupling reagents known to minimize epimerization, such as those containing HOBt or its derivatives. Running the reaction at lower temperatures can also be beneficial.

Esterification Reactions

Question 3: My Fischer esterification of this compound is slow and gives a poor yield. How can I improve this?

Answer:

Fischer esterification is an equilibrium-driven process, and several factors can limit its efficiency, particularly with aromatic carboxylic acids.

Potential Causes & Troubleshooting Steps:

  • Equilibrium Limitation: The reaction produces water, and if not removed, the equilibrium will not favor the formation of the ester.

    • Solution: Use a large excess of the alcohol as the solvent to drive the equilibrium forward. Alternatively, remove water as it is formed using a Dean-Stark apparatus.

  • Steric Hindrance: While the 5-position of the dihydrobenzofuran ring is not exceptionally hindered, bulky alcohols may react slowly.

    • Solution: For sterically hindered alcohols, consider converting the carboxylic acid to the acyl chloride first, followed by reaction with the alcohol in the presence of a base like pyridine.[3]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Solution: Ensure a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.

  • Hydrolysis of the Dihydrobenzofuran Ring: Under strongly acidic conditions and elevated temperatures for prolonged periods, there is a risk of side reactions involving the dihydrobenzofuran ring itself, though it is generally stable.

    • Solution: Monitor the reaction progress and avoid unnecessarily long reaction times or excessively high temperatures.

Friedel-Crafts and Electrophilic Aromatic Substitution Reactions

Question 4: I am attempting a Friedel-Crafts acylation on the aromatic ring of a this compound derivative, but the reaction is failing or giving multiple products. What could be the issue?

Answer:

The carboxylic acid group is strongly deactivating, which makes electrophilic aromatic substitution reactions like Friedel-Crafts acylation challenging.

Potential Causes & Troubleshooting Steps:

  • Deactivation of the Aromatic Ring: The electron-withdrawing nature of the carboxylic acid group makes the benzene ring less nucleophilic and thus less reactive towards electrophiles.

    • Solution: It is highly recommended to protect the carboxylic acid group as an ester before attempting Friedel-Crafts acylation. The ester group is less deactivating. Alternatively, consider performing the acylation on a precursor molecule before introducing the carboxylic acid functionality.

  • Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygen of the carboxylic acid, further deactivating the ring and requiring stoichiometric amounts of the catalyst.[4]

    • Solution: Protecting the carboxylic acid as mentioned above will mitigate this issue.

  • Poor Regioselectivity: The dihydrobenzofuran ring system has specific directing effects. The ether oxygen is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. This can lead to a mixture of products.

    • Solution: The substitution pattern will be influenced by the combined electronic effects of the substituents. Predicting the major product can be complex. It may be necessary to use starting materials that favor the desired regioselectivity or to separate the resulting isomers. In some cases, "non-conventional" Friedel-Crafts reactions have been observed with benzofurans, leading to unexpected products through rearrangement.[5]

General Troubleshooting

Question 5: I am having difficulty purifying my product derived from this compound. What are some common challenges and solutions?

Answer:

Purification of dihydrobenzofuran derivatives can present several challenges.

  • Removal of Coupling Reagent By-products: Amide coupling reagents generate by-products (e.g., dicyclohexylurea (DCU) from DCC) that can be difficult to remove.

    • Solution: If using DCC, DCU is insoluble in many organic solvents and can often be removed by filtration. For water-soluble by-products from reagents like EDC, an aqueous workup is typically effective.

  • Product Solubility: The product may have limited solubility in common chromatography solvents, leading to streaking on TLC plates and poor separation.

    • Solution: Experiment with different solvent systems for column chromatography. Adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate-based eluent can improve the solubility and chromatography of polar compounds.

  • Residual Starting Material: If the reaction has not gone to completion, separating the product from the starting carboxylic acid can be challenging due to similar polarities.

    • Solution: An acidic or basic wash during the workup can help to remove unreacted carboxylic acid or amine starting materials, respectively. For example, washing the organic layer with a dilute aqueous sodium bicarbonate solution will extract the unreacted this compound into the aqueous layer.

Question 6: Is there a risk of decarboxylation when working with this compound?

Answer:

Decarboxylation of aromatic carboxylic acids typically requires high temperatures. While it is not a common issue under standard amide coupling or esterification conditions, it is a possibility at elevated temperatures, especially in the presence of certain catalysts.[6] Heterocyclic carboxylic acids can sometimes undergo decarboxylation more readily than simple benzoic acids.[7]

  • Mitigation: Avoid unnecessarily high reaction temperatures (e.g., >150°C) for extended periods, especially in polar aprotic solvents like DMF or DMSO.[7] If high temperatures are required, consider running the reaction for a shorter duration and monitor for by-product formation.

Data Presentation

Table 1: Solubility of Structurally Similar Carboxylic Acids in Common Organic Solvents

SolventMole Fraction Solubility (x) of FDCA at 313.15 K (40°C)
Methanol0.0103
1-Butanol0.0045
Acetic Acid0.0025
Ethyl Acetate0.0012
Acetonitrile0.0008

Data adapted from studies on FDCA solubility.[8] It is generally observed that the solubility of carboxylic acids in organic solvents can be enhanced by the presence of water.[9]

Table 2: Common Coupling Reagents for Amide Bond Formation

ReagentAdditiveCommon SolventsKey Features
EDC (EDCI)HOBt, DMAPDMF, DCM, CH₃CNWater-soluble carbodiimide; by-products are easily removed with aqueous workup.
DCCHOBt, DMAPDCM, THFBy-product (DCU) is insoluble and removed by filtration.
HATUDIPEA, TEADMF, NMPHighly effective for difficult couplings, including with electron-poor amines.
HBTUDIPEA, TEADMF, NMPSimilar to HATU, a common peptide coupling reagent.
SOCl₂Pyridine, TEADCM, TolueneConverts carboxylic acid to highly reactive acyl chloride; useful for unreactive amines/alcohols.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Esterification

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow_amide_coupling cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification start_acid 2,3-Dihydrobenzofuran- 5-Carboxylic Acid preactivation Pre-activation (Acid + Reagents) start_acid->preactivation start_amine Amine coupling Amide Bond Formation (Add Amine) start_amine->coupling start_reagents Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) start_reagents->preactivation start_solvent Anhydrous Solvent (e.g., DMF) start_solvent->preactivation preactivation->coupling monitoring Reaction Monitoring (TLC/LC-MS) coupling->monitoring quench Aqueous Workup (Wash with Acid/Base/Brine) monitoring->quench dry Drying & Concentration quench->dry purify Column Chromatography dry->purify end_product Purified Amide purify->end_product

Caption: General workflow for amide coupling reactions.

troubleshooting_logic cluster_amide Amide Coupling cluster_ester Esterification start Failed Reaction check_activation Check Carboxylic Acid Activation? start->check_activation check_equilibrium Is Equilibrium Limiting? start->check_equilibrium check_amine Check Amine Reactivity? check_activation->check_amine [Activation OK] solution_activation Increase Equivalents of Coupling Reagent/Additive check_activation->solution_activation [Activation Incomplete] check_conditions Check Reaction Conditions? check_amine->check_conditions [Amine Reactive] solution_amine Use Stronger Coupling Agent or Convert to Acyl Chloride check_amine->solution_amine [Amine Unreactive] solution_conditions Ensure Anhydrous Conditions & Optimize Solvent check_conditions->solution_conditions [Conditions Suboptimal] success Successful Reaction check_conditions->success [Conditions OK] solution_activation->success solution_amine->success solution_conditions->success check_sterics Is Steric Hindrance an Issue? check_equilibrium->check_sterics [Equilibrium Addressed] solution_equilibrium Use Excess Alcohol or Remove Water (Dean-Stark) check_equilibrium->solution_equilibrium [Yes] solution_sterics Convert to Acyl Chloride Before Adding Alcohol check_sterics->solution_sterics [Yes] check_sterics->success [No] solution_equilibrium->success solution_sterics->success

Caption: Troubleshooting decision tree for failed reactions.

References

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: I am not getting the expected yield of this compound. What could be the issue?

  • Answer: Low yields can stem from several factors:

    • Suboptimal Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates. For the cyclization step in dihydrobenzofuran synthesis, solvent choice is critical. While various solvents can be used, acetonitrile has been shown to provide a good balance between reaction conversion and selectivity in related syntheses.[1][2] Dichloromethane and benzene/acetone mixtures are also commonly employed.[1] It is recommended to perform small-scale solvent screening to find the optimal conditions for your specific substrate.

    • Reaction Temperature: The reaction may require specific temperature control. For instance, some cyclization reactions are performed at room temperature, while others may require heating to proceed at an optimal rate.[1] Ensure your reaction temperature is appropriate for the chosen synthetic route.

    • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to side products and lower yields. It is advisable to use highly purified starting materials.

    • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of Impurities and Side Products

  • Question: My final product is contaminated with significant impurities. How can I minimize side reactions?

  • Answer: The formation of impurities is a common challenge. Consider the following:

    • Solvent Effects on Selectivity: The choice of solvent can influence the selectivity of the reaction. In the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide higher selectivity compared to other solvents.[1][2]

    • Control of Reaction Conditions: Over- or under-heating can lead to the formation of byproducts. Strict control of the reaction temperature is essential.

    • Atmosphere Control: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

    • Purification Method: A single purification step may not be sufficient. Consider using a combination of techniques such as column chromatography, recrystallization, and/or preparative HPLC to isolate the pure product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common approach involves the intramolecular cyclization of a suitably substituted phenol. A representative multi-step synthesis might involve the preparation of a substituted phenolic precursor followed by a cyclization reaction to form the dihydrobenzofuran ring.

Q2: How does the choice of solvent impact the synthesis?

The solvent can significantly affect the reaction rate, yield, and selectivity. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are often effective for cyclization reactions. Acetonitrile is considered a "greener" option and has demonstrated a good balance between conversion and selectivity in similar syntheses.[1][2] The polarity of the solvent can influence the stabilization of charged intermediates that may form during the cyclization process.

Q3: What are the key experimental parameters to control?

Beyond the choice of solvent, critical parameters to control include reaction temperature, reaction time, the stoichiometry of reactants, and the purity of the starting materials. Optimization of these parameters is often necessary to achieve the best results.

Experimental Protocols

A representative experimental workflow for a key cyclization step in the synthesis of a 2,3-dihydrobenzofuran derivative is outlined below. Note that specific conditions will vary depending on the exact synthetic route.

Representative Protocol: Intramolecular Cyclization

  • Reactant Preparation: Dissolve the phenolic precursor in the chosen solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Reagent Addition: Add the appropriate base or catalyst to the solution. The addition may need to be done portion-wise or via a syringe pump to control the reaction rate.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water or a mild acid).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

Data Presentation

Table 1: Effect of Solvent on a Representative Dihydrobenzofuran Synthesis (Hypothetical Data)

SolventReaction Time (hours)Yield (%)Purity (%)
Acetonitrile48598
Dichloromethane67895
Toluene126590
Tetrahydrofuran (THF)87293

This table presents hypothetical data for illustrative purposes, based on trends observed in related literature.[1][2]

Visualizations

experimental_workflow start Start: Phenolic Precursor dissolve Dissolve in Solvent start->dissolve add_reagent Add Base/Catalyst dissolve->add_reagent react Heat and Monitor Reaction (TLC/LC-MS) add_reagent->react workup Aqueous Work-up react->workup extract Solvent Extraction workup->extract purify Purification (Chromatography/Recrystallization) extract->purify end End: Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic low_yield Low Yield check_solvent Optimize Solvent low_yield->check_solvent check_temp Verify Temperature low_yield->check_temp check_purity Check Starting Material Purity low_yield->check_purity check_time Monitor Reaction Time low_yield->check_time sol1 Acetonitrile? check_solvent->sol1 sol2 DCM? check_solvent->sol2 sol3 Other? check_solvent->sol3 temp1 Too low? check_temp->temp1 temp2 Too high? check_temp->temp2

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid. The information is tailored for researchers, scientists, and professionals in drug development.

Catalyst Selection and Experimental Protocols

The primary route for the synthesis of this compound is the selective catalytic hydrogenation of Benzofuran-5-Carboxylic Acid. Below are comparative data and detailed protocols for two common catalytic systems.

Data Presentation: Catalyst Performance in Selective Hydrogenation of Benzofuran Derivatives
Catalyst SystemSubstrate AnalogueTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity (%)Yield (%)Reference
Ru@SILP-[ZnCl₄]²⁻Benzofuran150108>999388[1][2]
Ru@SILP-[ZnCl₄]²⁻5-Methoxybenzofuran17520--->90[2]
Ru@SILP-[ZnCl₄]²⁻Benzofuran-5-carbonitrile1503024>99>99>99[2]
10% Pd/CBenzofuran-5-Carboxylic AcidRoom Temp1 (balloon)24-48SlowHighModerate[3]

Experimental Workflow

The general workflow for the synthesis of this compound via catalytic hydrogenation is outlined below.

G cluster_prep Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Purification Start Start Dissolve Substrate Dissolve Benzofuran-5- Carboxylic Acid in Solvent Start->Dissolve Substrate Add Catalyst Add Catalyst (e.g., Pd/C or Ru-based) Dissolve Substrate->Add Catalyst Setup Reactor Assemble Reactor and Purge with Inert Gas Add Catalyst->Setup Reactor Introduce Hydrogen Introduce Hydrogen Gas (Set Pressure) Setup Reactor->Introduce Hydrogen Heat and Stir Heat to Desired Temperature and Stir Vigorously Introduce Hydrogen->Heat and Stir Monitor Reaction Monitor Reaction Progress (TLC, GC, or LC-MS) Heat and Stir->Monitor Reaction Cool and Vent Cool Reaction and Vent Hydrogen Monitor Reaction->Cool and Vent Filter Catalyst Filter off Catalyst (e.g., through Celite) Cool and Vent->Filter Catalyst Remove Solvent Remove Solvent under Reduced Pressure Filter Catalyst->Remove Solvent Purification Purify Crude Product (Recrystallization or Chromatography) Remove Solvent->Purification Final Product 2,3-Dihydrobenzofuran- 5-Carboxylic Acid Purification->Final Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard method for the selective hydrogenation of the furan ring in benzofuran derivatives.

Materials:

  • Benzofuran-5-Carboxylic Acid

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate (solvent)

  • Hydrogen gas (balloon or cylinder)

  • Filtration aid (e.g., Celite)

Procedure:

  • In a suitable reaction flask, dissolve Benzofuran-5-Carboxylic Acid in the chosen solvent (e.g., ethanol).

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.

  • Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Note that this reaction can be slow, potentially requiring 24-48 hours.[3]

  • Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: Hydrogenation using a Ruthenium-based Catalyst (Adapted)

This protocol is adapted from the selective hydrogenation of various benzofuran derivatives using a Ru@SILP-[ZnCl₄]²⁻ catalyst and may require optimization for the specific substrate.[2]

Materials:

  • Benzofuran-5-Carboxylic Acid

  • Ru@SILP-[ZnCl₄]²⁻ catalyst

  • Decalin (solvent)

  • High-pressure reactor (autoclave)

  • Hydrogen gas (cylinder)

  • Filtration aid (e.g., Celite)

Procedure:

  • To a high-pressure reactor, add Benzofuran-5-Carboxylic Acid and the Ru@SILP-[ZnCl₄]²⁻ catalyst.

  • Add decalin as the solvent.

  • Seal the reactor and purge several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 bar).[2]

  • Heat the reactor to the target temperature (e.g., 150°C) with vigorous stirring.[2]

  • Maintain the reaction conditions for the specified time (e.g., 8-24 hours), monitoring the pressure to gauge hydrogen uptake.[2]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Open the reactor and filter the contents through a pad of Celite to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Troubleshooting Guide and FAQs

Catalyst Selection Logic

G Start Need to Synthesize 2,3-Dihydrobenzofuran- 5-Carboxylic Acid Hydrogenation Catalytic Hydrogenation of Benzofuran-5-Carboxylic Acid Start->Hydrogenation Pd_C Palladium on Carbon (Pd/C) Hydrogenation->Pd_C Ru_based Ruthenium-based Catalyst (e.g., Ru@SILP-[ZnCl4]2-) Hydrogenation->Ru_based Pd_C_pros Pros: - Readily available - Milder conditions (RT, 1 atm) Cons: - Can be slow Pd_C->Pd_C_pros Ru_based_pros Pros: - High activity and selectivity - Good for challenging substrates Cons: - Harsher conditions (high T, P) - Catalyst may not be commercially available Ru_based->Ru_based_pros

Caption: Decision logic for catalyst selection in the synthesis.

Q1: My hydrogenation reaction with Pd/C is very slow or has stalled. What can I do?

A1:

  • Catalyst Activity: Your Pd/C catalyst may be old or deactivated. Try using a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) can also be more active for some substrates.[3]

  • Catalyst Poisoning: Impurities in your starting material or solvent can poison the catalyst. Ensure your Benzofuran-5-Carboxylic Acid is pure. Common poisons include sulfur or nitrogen-containing compounds.

  • Reaction Conditions: While the reaction can proceed at room temperature and atmospheric pressure, increasing the hydrogen pressure and/or temperature can significantly increase the reaction rate. Using a high-pressure reactor (Parr shaker) is recommended if the reaction is sluggish.[3]

  • Solvent: The choice of solvent can impact the reaction. While ethanol and ethyl acetate are common, trying a different solvent like acetic acid might help, as protonation of the carboxyl group can sometimes facilitate hydrogenation.[3]

  • Agitation: Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen gas.

Q2: I am observing over-reduction of the benzene ring. How can I improve selectivity?

A2:

  • Catalyst Choice: Ruthenium-based catalysts, particularly those with Lewis acidic additives like Ru@SILP-[ZnCl₄]²⁻, have shown high selectivity for the hydrogenation of the furan ring while leaving the benzene ring intact.[1][2]

  • Reaction Conditions: Over-hydrogenation is more likely at higher temperatures and pressures. Try reducing the temperature and/or pressure.

  • Monitoring: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further reduction of the desired product.

Q3: How do I effectively remove the catalyst after the reaction?

A3:

  • Filtration: The most common method is filtration through a pad of Celite or another filter aid. This prevents the fine catalyst particles from passing through the filter paper.

  • Washing: Ensure you wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.

  • Safety: Be aware that Pd/C can be pyrophoric, especially when dry and exposed to air. Do not allow the filtered catalyst to dry completely on the filter paper. It is best to quench the catalyst on the filter paper with plenty of water.

Q4: The purity of my final product is low after work-up. What are the likely impurities and how can I remove them?

A4:

  • Starting Material: Incomplete reaction will leave unreacted Benzofuran-5-Carboxylic Acid.

  • Over-reduced Product: As mentioned in Q2, over-hydrogenation can lead to the formation of Tetrahydrobenzofuran-5-Carboxylic Acid.

  • Hydrogenolysis Products: Cleavage of the C-O bond in the furan ring can lead to ring-opened byproducts.[2]

  • Purification: Recrystallization is often an effective method for purifying carboxylic acids. If this is insufficient, column chromatography on silica gel may be necessary. A common eluent system for acidic compounds is a mixture of hexane, ethyl acetate, and a small amount of acetic acid to prevent tailing.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, another potential route is through intramolecular cyclization. This would typically involve a precursor such as a substituted 3-(4-hydroxyphenyl)propionic acid or 4-hydroxy-3-(2-haloethyl)benzoic acid. These reactions are often catalyzed by a base or a transition metal. However, catalytic hydrogenation of the corresponding benzofuran is generally a more direct and common approach.[4]

References

minimizing impurity formation in 2,3-Dihydrobenzofuran-5-Carboxylic Acid preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid. The following sections address common issues related to impurity formation in prevalent synthetic routes and offer guidance on their mitigation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most frequently employed methods include:

  • Route A: Oxidation of 2,3-Dihydrobenzofuran-5-Carbaldehyde. This is a direct conversion of the aldehyde to the carboxylic acid.

  • Route B: Hydrolysis of a 2,3-Dihydrobenzofuran-5-Carboxylate Ester. Typically, the methyl or ethyl ester is hydrolyzed under acidic or basic conditions.

  • Route C: Friedel-Crafts Acylation and subsequent Wolff-Kishner Reduction. This multi-step synthesis involves introducing a keto-ester group onto the 2,3-dihydrobenzofuran ring, followed by hydrolysis and reduction of the ketone.

Q2: How can I purify the final this compound product?

A2: Standard purification techniques include recrystallization from a suitable solvent system (e.g., acetone/hexane) and column chromatography on silica gel. The choice of method depends on the nature and quantity of the impurities.

Q3: What analytical techniques are recommended for monitoring reaction progress and assessing final purity?

A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the consumption of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks of the reaction progress. 1H NMR spectroscopy is essential for structural confirmation of the final product and can help identify major impurities.

Troubleshooting Guides by Synthetic Route

Route A: Oxidation of 2,3-Dihydrobenzofuran-5-Carbaldehyde

This route typically involves the oxidation of 2,3-dihydrobenzofuran-5-carbaldehyde using an oxidizing agent like bromine in a suitable solvent such as glacial acetic acid.

Experimental Workflow: Oxidation of Aldehyde

G start Start: 2,3-Dihydrobenzofuran-5-carbaldehyde in Acetic Acid add_reactants Add Sodium Acetate and slowly add Bromine at 10°C start->add_reactants reaction Stir at Room Temperature for 2 hours add_reactants->reaction quench Quench with aq. Sodium Thiosulfate reaction->quench wash Wash with aq. Sodium Bicarbonate quench->wash extract Extract with Ethyl Acetate wash->extract dry Dry organic phase over Sodium Sulfate extract->dry evaporate Evaporate solvent dry->evaporate purify Purify by Recrystallization/Chromatography evaporate->purify product Product: this compound purify->product

Caption: Workflow for the oxidation of 2,3-dihydrobenzofuran-5-carbaldehyde.

Troubleshooting: Oxidation Route
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction; starting material remains. 1. Insufficient oxidizing agent. 2. Reaction time too short. 3. Low reaction temperature.1. Ensure the correct stoichiometry of bromine is used. 2. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. 3. Ensure the reaction is allowed to warm to room temperature and stir for the recommended duration.
Formation of a brominated aromatic impurity. Over-bromination of the aromatic ring due to excess bromine or reactive conditions.1. Add bromine slowly and maintain the recommended temperature. 2. Avoid using a large excess of bromine. 3. Ensure efficient quenching with sodium thiosulfate to remove any unreacted bromine.
Low isolated yield. 1. Product loss during aqueous workup. 2. Inefficient extraction.1. Ensure the aqueous layer is acidified before extraction if the product is in its salt form. 2. Perform multiple extractions with a suitable organic solvent like ethyl acetate.

Route B: Hydrolysis of 2,3-Dihydrobenzofuran-5-Carboxylate Ester

This route involves the cleavage of an ester (e.g., methyl or ethyl 2,3-dihydrobenzofuran-5-carboxylate) to the carboxylic acid, typically under basic conditions with sodium hydroxide in an aqueous alcohol solution.

Logical Relationship: Hydrolysis Conditions and Outcomes

G cluster_conditions Reaction Conditions cluster_outcomes Potential Outcomes start Ester Hydrolysis base Base (e.g., NaOH) start->base temp Temperature (e.g., Reflux) start->temp time Reaction Time start->time complete Complete Hydrolysis (Desired Product) base->complete Sufficient incomplete Incomplete Hydrolysis (Starting Material Remains) base->incomplete Insufficient temp->complete Optimal temp->incomplete Too Low time->complete Sufficient time->incomplete Too Short

Caption: Factors influencing the outcome of ester hydrolysis.

Troubleshooting: Hydrolysis Route
Observed Issue Potential Cause(s) Recommended Solution(s)
Incomplete hydrolysis; starting ester detected in the product. 1. Insufficient amount of base. 2. Reaction time is too short or temperature is too low. 3. Steric hindrance of the ester group.1. Use at least one equivalent of base (e.g., NaOH). An excess may be required. 2. Increase the reaction time and/or temperature (reflux). Monitor by TLC/HPLC. 3. For sterically hindered esters, consider longer reaction times or stronger basic conditions.
Product is not precipitating upon acidification. 1. Insufficient acidification. 2. Product is soluble in the aqueous medium.1. Check the pH of the aqueous layer and add more acid if necessary to ensure full protonation of the carboxylate. 2. Extract the acidified aqueous layer with an organic solvent such as ethyl acetate.
Formation of unknown byproducts. Decomposition of starting material or product under harsh basic conditions.1. Consider using milder conditions (e.g., lower temperature, alternative base like LiOH). 2. Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation.

Route C: Friedel-Crafts Acylation and Wolff-Kishner Reduction

This is a two-step process starting from 2,3-dihydrobenzofuran. The first step is a Friedel-Crafts acylation to introduce a keto-ester group, and the second step is a Wolff-Kishner-Huang Minlon reduction to convert the ketone to a methylene group.

Experimental Workflow: Friedel-Crafts and Wolff-Kishner Route

G start Start: 2,3-Dihydrobenzofuran fc_reaction Friedel-Crafts Acylation with Oxalyl Chloride Monoethyl Ester & Lewis Acid start->fc_reaction hydrolysis Hydrolysis of the resulting ester fc_reaction->hydrolysis impurity1 Regioisomer Impurity fc_reaction->impurity1 wk_reduction Wolff-Kishner-Huang Minlon Reduction hydrolysis->wk_reduction acidification Acidification wk_reduction->acidification impurity2 Azine Impurity wk_reduction->impurity2 product Product: this compound acidification->product

Validation & Comparative

A Comparative Spectroscopic Analysis of 2,3-Dihydrobenzofuran Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. 2,3-Dihydrobenzofuran derivatives are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities. This guide provides a comparative spectroscopic analysis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid and two of its structural isomers, 2,3-Dihydrobenzofuran-2-Carboxylic Acid and 2,3-Dihydrobenzofuran-7-Carboxylic Acid. By presenting predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to facilitate the identification and differentiation of these closely related compounds.

Predicted Spectroscopic Data: A Comparative Overview

The following tables summarize the predicted spectroscopic data for the three isomers. These predictions are based on established principles of spectroscopy and data from related compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
Proton Assignment This compound 2,3-Dihydrobenzofuran-2-Carboxylic Acid 2,3-Dihydrobenzofuran-7-Carboxylic Acid
-COOH~12.5 (s, 1H)~11.0 (s, 1H)~12.8 (s, 1H)
Aromatic HH4: ~7.9 (d, 1H)H6: ~7.8 (dd, 1H)H7: ~6.8 (d, 1H)H4, H5, H6, H7: ~6.8-7.2 (m, 4H)H4: ~7.6 (d, 1H)H5: ~6.9 (t, 1H)H6: ~7.4 (d, 1H)
Dihydrofuran HH2: ~4.6 (t, 2H)H3: ~3.2 (t, 2H)H2: ~5.1 (dd, 1H)H3: ~3.4 (m, 2H)H2: ~4.7 (t, 2H)H3: ~3.3 (t, 2H)

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
Carbon Assignment This compound 2,3-Dihydrobenzofuran-2-Carboxylic Acid 2,3-Dihydrobenzofuran-7-Carboxylic Acid
-COOH~170~175~168
Aromatic C (quaternary)C3a: ~128C5: ~125C7a: ~162C3a: ~127C7a: ~159C3a: ~122C7: ~129C7a: ~160
Aromatic CHC4: ~129C6: ~126C7: ~109C4: ~128C5: ~121C6: ~125C7: ~109C4: ~128C5: ~118C6: ~125
Dihydrofuran CC2: ~71C3: ~29C2: ~78C3: ~30C2: ~72C3: ~28
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
Vibrational Mode This compound 2,3-Dihydrobenzofuran-2-Carboxylic Acid 2,3-Dihydrobenzofuran-7-Carboxylic Acid
O-H stretch (Carboxylic Acid)3300-2500 (broad)3300-2500 (broad)3300-2500 (broad)
C-H stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C-H stretch (Aliphatic)~2960-2850~2960-2850~2960-2850
C=O stretch (Carboxylic Acid)~1680-1710~1700-1725~1670-1700
C=C stretch (Aromatic)~1610, ~1480~1600, ~1470~1600, ~1460
C-O stretch (Ether)~1250~1240~1260
C-O stretch (Carboxylic Acid)~1300~1290~1310
Table 4: Predicted Mass Spectrometry (Electron Ionization) Key Fragments (m/z)
Fragmentation This compound 2,3-Dihydrobenzofuran-2-Carboxylic Acid 2,3-Dihydrobenzofuran-7-Carboxylic Acid
Molecular Ion [M]⁺• 164164164
[M-OH]⁺ 147147147
[M-COOH]⁺ 119119119
Loss of CO₂ from [M-OH]⁺ 103103103
Base Peak 119119119

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like the 2,3-dihydrobenzofuran carboxylic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer: Filter the solution to remove any particulate matter and transfer it into a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the most common and convenient method for solid samples.

  • Alternative (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization (Electron Ionization - EI): Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation of the molecule.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z values) Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

This guide provides a foundational comparison of the predicted spectroscopic characteristics of three 2,3-dihydrobenzofuran carboxylic acid isomers. Researchers can use this information as a reference for the identification and structural elucidation of these and related compounds. It is important to note that experimental data may vary slightly depending on the specific conditions and instrumentation used.

Biological Activity of 2,3-Dihydrobenzofuran Carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant focus on the biological activities of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, with a notable absence of extensive research on the corresponding 5-carboxylic acid isomers. Despite a thorough search of academic databases and patent literature, specific data regarding the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of 2,3-dihydrobenzofuran-5-carboxylic acid derivatives remains largely unavailable. Therefore, this guide will focus on the well-documented biological activities of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives and their analogs as a valuable resource for researchers, scientists, and drug development professionals.

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological effects. This guide provides a comparative overview of the biological activities of various 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been extensively investigated for their potential as anticancer agents. These compounds have shown potent cytotoxic effects against a range of human cancer cell lines.

Table 1: Anticancer Activity of 2,3-Dihydrobenzofuran-2-Carboxylic Acid Amide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Amide Derivative 1 ACHN (Renal)Low µM[1][2]
HCT15 (Colon)Low µM[1][2]
MM231 (Breast)Low µM[1][2]
NUGC-3 (Gastric)Low µM[1][2]
NCI-H23 (Lung)Low µM[1][2]
PC-3 (Prostate)Low µM[1][2]
Halogenated Derivative 1 K562 (Leukemia)5[3]
HL60 (Leukemia)0.1[3]
N-phenethyl carboxamide Derivative MCF-10A (Breast)Similar to Doxorubicin (1.136 µM)[3]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The anticancer activity of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives is often evaluated using the sulforhodamine B (SRB) assay.[1]

  • Cell Plating: Human cancer cell lines (e.g., ACHN, HCT15, MM231, NUGC-3, NCI-H23, and PC-3) are seeded in 96-well plates and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: The cells are fixed with trichloroacetic acid.

  • Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with 10 mM Tris base.

  • Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader to determine cell viability.

Anti-inflammatory Activity

Certain 2,3-dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators.

Table 2: Anti-inflammatory Activity of 2,3-Dihydrobenzofuran Derivatives

Compound ClassAssayIC50 (µM)Reference
Fluorinated Dihydrobenzofurans PGE₂ production inhibition1.48 - 1.92[4]
IL-6 production inhibition1.2 - 9.04[4]
Nitric Oxide (NO) production inhibition2.4 - 5.2[4]
Dihydrobenzofuran-2-ones Prostaglandin synthesis inhibitionMore potent than diclofenac[5]
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay is a standard method to screen for anti-inflammatory activity.[6]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).

  • Incubation: The cells are incubated for 24 hours.

  • Nitrite Measurement: The amount of nitric oxide produced is determined by measuring the nitrite concentration in the cell culture supernatant using the Griess reagent.

Antimicrobial Activity

While less extensively studied than their anticancer and anti-inflammatory activities, some 2,3-dihydrobenzofuran derivatives have shown promising antimicrobial effects.

Table 3: Antimicrobial Activity of Benzofuran Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Aza-benzofuran Derivative 1 Salmonella typhimurium12.5[6]
Escherichia coli25[6]
Staphylococcus aureus12.5[6]
Benzofuran-3-carboxylic acid Derivative Gram-positive bacteria50 - 200[7]
Candida albicans100[7]
Candida parapsilosis100[7]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[6]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Activity

Preliminary studies suggest that some benzofuran derivatives may possess neuroprotective properties.

Experimental Protocol: In vitro Neuroprotection Assay

The neuroprotective effects of novel benzofuran-2-carboxamide derivatives can be evaluated against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cortical neuron cultures.[8]

  • Cell Culture: Primary cortical neurons are cultured in appropriate media.

  • Compound Treatment: Neurons are pre-treated with the test compounds for a specified duration.

  • NMDA-induced Excitotoxicity: Neuronal damage is induced by exposure to NMDA.

  • Viability Assessment: Cell viability is assessed using methods such as the MTT assay to determine the protective effect of the compounds.

Visualizing Biological Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of 2,3-Dihydrobenzofuran-2-Carboxylic Acid Derivatives anticancer Anticancer Assays (e.g., SRB) synthesis->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO Production) synthesis->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial neuroprotective Neuroprotective Assays (e.g., NMDA-induced toxicity) synthesis->neuroprotective sar Structure-Activity Relationship (SAR) anticancer->sar anti_inflammatory->sar antimicrobial->sar neuroprotective->sar lead_optimization Lead Compound Optimization sar->lead_optimization

General workflow for the development of bioactive compounds.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->IkB IkB_NFkB->NFkB IκB degradation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Dihydrobenzofuran 2,3-Dihydrobenzofuran Derivatives Dihydrobenzofuran->IKK Inhibition

Inhibition of the NF-κB signaling pathway.

References

A Comparative Guide to the Structural Validation of Synthesized 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural integrity of synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Experimental data for a constitutional isomer, 2,3-Dihydro-1-benzofuran-2-carboxylic acid, is presented alongside expected values for the title compound to highlight the discriminative power of each analytical method.

Overview of Analytical Techniques

The definitive structural elucidation of a synthesized organic molecule like this compound (Molecular Formula: C₉H₈O₃, Molecular Weight: 164.16 g/mol ) relies on a combination of spectroscopic methods.[3] Each technique provides unique and complementary information about the molecule's atomic composition and connectivity. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and compare it with reported data for its isomer, 2,3-Dihydro-1-benzofuran-2-carboxylic acid. This comparison is crucial for researchers to confirm the correct regiochemistry of their synthesized product.

Table 1: ¹H NMR Spectral Data Comparison (300 MHz, CDCl₃)

Proton Assignment (Structure) This compound (Expected δ, ppm) 2,3-Dihydro-1-benzofuran-2-carboxylic acid (Reported δ, ppm)[4][5] Key Differentiator
Carboxylic Acid (-COOH)~11.0 - 12.0 (s, 1H)11.05 (br s, 1H)Position is not a strong differentiator.
Aromatic (H-4, H-6, H-7)~7.8-8.0 (m, 2H), ~6.8 (d, 1H)~7.17 (m, 2H), ~6.91 (m, 2H)The substitution pattern on the aromatic ring creates distinct splitting patterns and chemical shifts.
Dihydrofuran Ring (-O-CH₂)~4.6 (t, 2H)5.24 (dd, 1H, H-2), 3.63 (dd, 1H, H-3a), 3.42 (dd, 1H, H-3b)The signal for H-2 in the isomer is a distinct methine proton, absent in the title compound.
Dihydrofuran Ring (-CH₂-Ar)~3.2 (t, 2H)-The title compound has two triplet signals for the dihydrofuran protons, whereas the isomer has a more complex pattern of doublets of doublets.

Table 2: ¹³C NMR Spectral Data Comparison (Expected δ, ppm)

Carbon Assignment This compound (Expected) 2,3-Dihydro-1-benzofuran-2-carboxylic acid (Expected) Key Differentiator
Carboxylic Acid (-C OOH)~170-175~175-180Minor shift difference.
Aromatic (C4, C6, C7)~110-135~110-130Different number and position of signals.
Aromatic (C3a, C7a)~125, ~160~120, ~158Shift of the quaternary carbons attached to the furan ring.
Aromatic (C5)~128-The carbon bearing the carboxyl group (C5) will be distinct from the unsubstituted C2 in the isomer.
Dihydrofuran Ring (-O-C H₂)~71~78 (C-2)The chemical shift of the dihydrofuran carbons is highly dependent on the substituent position.
Dihydrofuran Ring (-C H₂-Ar)~29~32 (C-3)Significant difference expected.

Table 3: IR Spectroscopy Data Comparison (cm⁻¹)

Vibrational Mode Expected Range for Carboxylic Acids[6][7] Key Features for this compound
O-H Stretch (Carboxylic Acid)3300 - 2500 (very broad)A very prominent, broad absorption band is expected, confirming the acid functional group.[7]
C-H Stretch (Aromatic)3100 - 3000Sharp peaks indicating the aromatic ring.
C-H Stretch (Aliphatic)3000 - 2850Peaks corresponding to the -CH₂- groups of the dihydrofuran ring.
C=O Stretch (Carboxylic Acid)1730 - 1700 (dimer)An intense, sharp peak characteristic of a conjugated carboxylic acid.[6]
C=C Stretch (Aromatic)~1600, ~1475Multiple sharp bands confirming the aromatic system.
C-O Stretch (Carboxylic Acid & Ether)1320 - 1210 (Acid), ~1230 (Aryl Ether)Strong bands in this region for both the acid C-O and the aryl ether C-O-C linkage.
O-H Bend (Carboxylic Acid)~920 (broad)A broad out-of-plane bend, another hallmark of a carboxylic acid dimer.[7]

Table 4: Mass Spectrometry Data

Analysis Type Expected Result for C₉H₈O₃ Interpretation
Molecular Ion Peak (M⁺)m/z = 164Confirms the molecular weight of the compound.[3]
Key Fragmentation Peaksm/z = 147 ([M-OH]⁺), 119 ([M-COOH]⁺)Fragmentation pattern helps to confirm the presence of the carboxylic acid group and the dihydrobenzofuran core.

Experimental Protocols

Detailed methodologies are provided below for the key analytical techniques used in structural validation.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Procedure:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

    • Acquire the ¹H NMR spectrum, typically using a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • Acquire the ¹³C NMR spectrum on the same sample. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Procedure:

    • Ensure the sample is completely dry to avoid a broad O-H signal from water obscuring the spectrum.

    • For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount (1-2 mg) of the crystalline sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal first, which is automatically subtracted from the sample spectrum.

    • Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

3.3 Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Procedure:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.

    • For ESI, the sample solution is infused directly into the source or injected via an LC system.

    • For EI, the sample is often introduced via a direct insertion probe or a Gas Chromatography (GC) system.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragments.

Visualization of Validation Workflow and Structure

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the correlation between molecular structure and spectral data.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesized Product purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Spectral Data Interpretation nmr->interpretation ir->interpretation ms->interpretation comparison Comparison with Expected Data / Isomers interpretation->comparison confirmation Structure Confirmed comparison->confirmation

Caption: Experimental workflow for the structural validation of a synthesized compound.

Caption: Key structure-spectrum correlations for this compound.

References

comparative study of different synthesis routes for 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,3-Dihydrobenzofuran-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science, notably serving as a scaffold for novel therapeutics targeting G protein-coupled receptors (GPCRs) and the NF-κB signaling pathway.[1][2] This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their application.

Comparison of Synthetic Routes

The synthesis of this compound can be approached through various strategies. Below is a summary of key quantitative data for two distinct methods: one proceeding via the oxidation of a readily available aldehyde precursor and another employing a palladium-catalyzed intramolecular cyclization.

ParameterRoute 1: Oxidation of 2,3-Dihydrobenzofuran-5-carboxaldehydeRoute 2: Heck Reaction of 4-hydroxy-3-iodobenzoic acid derivative
Starting Materials 2,3-Dihydrobenzofuran-5-carboxaldehyde, Hydrogen Peroxide, Diphenyl Diselenide4-hydroxy-3-iodobenzoic acid, Allyl alcohol
Overall Yield ~90% (estimated)Good to Excellent (literature)
Reaction Time ~6 hours for oxidation stepVariable, typically several hours
Key Reagents H₂O₂, Ph₂Se₂Pd(OAc)₂, Ligands (e.g., phosphines)
Reaction Conditions Room temperatureElevated temperatures (e.g., 40°C)
Advantages Mild reaction conditions, high estimated yield for the oxidation step.Can be adapted for asymmetric synthesis.
Disadvantages Requires synthesis of the aldehyde precursor.Requires a palladium catalyst and specific ligands.

Experimental Protocols

Route 1: Synthesis via Oxidation of 2,3-Dihydrobenzofuran-5-carboxaldehyde

This two-step route first involves the synthesis of the aldehyde precursor, followed by its oxidation to the desired carboxylic acid.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-carboxaldehyde

A detailed protocol for a related bromination reaction of the aldehyde is available, suggesting the aldehyde is a stable and accessible intermediate.[3] While a specific protocol for its direct synthesis is not detailed in the provided results, it is a commercially available starting material.

Step 2: Oxidation to this compound

This protocol is adapted from a general method for the selenium-catalyzed oxidation of aldehydes.[4]

Materials:

  • 2,3-Dihydrobenzofuran-5-carboxaldehyde

  • Diphenyl diselenide (Ph₂Se₂)

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round bottom flask, add diphenyl diselenide (0.02 mmol).

  • Add hydrogen peroxide (1 mmol) and water (0.2 mL) and stir at room temperature until the reaction mixture becomes colorless.

  • Add 2,3-Dihydrobenzofuran-5-carboxaldehyde (1 mmol) to the mixture.

  • Stir the reaction vigorously for 6 hours at room temperature.

  • After completion, extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Route 2: Synthesis via Intramolecular Heck Reaction

This route involves the palladium-catalyzed intramolecular cyclization of an allylated phenolic iodide. This method is a powerful tool for the formation of the dihydrobenzofuran ring system.[5][6][7][8]

Step 1: Allylation of 4-hydroxy-3-iodobenzoic acid

The starting material, 4-hydroxy-3-iodobenzoic acid, is first protected at the carboxylic acid group (e.g., as a methyl ester) and then allylated at the phenolic hydroxyl group.

Step 2: Intramolecular Heck Reaction

The following is a general procedure based on Heck-Matsuda reactions for the synthesis of dihydrobenzofurans.[6][7]

Materials:

  • Allylated 4-hydroxy-3-iodobenzoic acid derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Chiral ligand (e.g., 2,2′-bis[(4S)-4-benzyl-2-oxazoline])

  • Base (e.g., triethylamine)

  • Solvent (e.g., DMF or acetone)

Procedure:

  • In a reaction vessel, dissolve the allylated 4-hydroxy-3-iodobenzoic acid derivative (0.1 mmol) in the chosen solvent.

  • Add palladium(II) acetate (5 mol %) and the chiral ligand (10 mol %).

  • Add the base to the reaction mixture.

  • Stir the reaction at 40°C for 6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product using column chromatography.

  • If the carboxylic acid was protected as an ester, a final hydrolysis step is required to yield this compound.

Visualizing the Synthesis

The following diagrams illustrate the workflows for the described synthetic routes.

Synthesis_Route_1 cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Oxidation start1 Starting Materials for Aldehyde Synthesis aldehyde 2,3-Dihydrobenzofuran- 5-carboxaldehyde start1->aldehyde Synthesis product1 2,3-Dihydrobenzofuran- 5-Carboxylic Acid aldehyde->product1 Oxidation ~6 hours, RT reagents1 H₂O₂, Ph₂Se₂, Water

Caption: Workflow for the synthesis of this compound via oxidation.

Synthesis_Route_2 cluster_step1_route2 Step 1: Substrate Preparation cluster_step2_route2 Step 2: Intramolecular Heck Reaction start2 4-hydroxy-3-iodobenzoic acid allylated Allylated Phenolic Iodide start2->allylated Allylation cyclized Cyclized Intermediate allylated->cyclized Heck Reaction ~6 hours, 40°C reagents2 Pd(OAc)₂, Ligand, Base product2 2,3-Dihydrobenzofuran- 5-Carboxylic Acid cyclized->product2 Hydrolysis (if needed)

Caption: Workflow for the synthesis of this compound via Heck reaction.

References

Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 2,3-Dihydrobenzofuran-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating the atomic arrangement of crystalline solids, providing invaluable insights into structure-activity relationships. This guide offers a comparative analysis of the X-ray crystallographic data of 2,3-Dihydrobenzofuran-5-Carboxylic Acid derivatives and contrasts this powerful technique with other analytical methods.

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The precise spatial arrangement of substituents on this core structure, often dictated by stereochemistry at the C2 and C3 positions, can significantly influence its interaction with biological targets.[1] X-ray crystallography provides an unambiguous determination of this stereochemistry and reveals detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Crystallographic Data of 2,3-Dihydrobenzofuran Derivatives: A Comparative Overview

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
3-(Propan-2-ylidene)benzofuran-2(3H)-oneC₁₁H₁₀O₂MonoclinicP2₁/c7.1869(3)18.0636(10)13.1656(7)96.763(3)8
Compound 33 (a dihydrobenzofuran derivative)Not SpecifiedMonoclinicP2₁Not SpecifiedNot SpecifiedNot SpecifiedNot Specified2

Data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one sourced from a study by Palmer et al.[4] Data for Compound 33, a potent cannabinoid receptor 2 agonist, sourced from a study on 2,3-Dihydro-1-Benzofuran Derivatives.[5]

This data highlights the common monoclinic crystal system for these derivatives. The presence of multiple molecules in the asymmetric unit (Z' > 1), as seen for 3-(Propan-2-ylidene)benzofuran-2(3H)-one, can provide valuable information on conformational polymorphism.

The Experimental Pathway: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of small molecules like this compound derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization (e.g., slow evaporation, vapor diffusion) Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Processing Data Processing & Reduction Xray->Processing Solution Structure Solution (e.g., direct methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol for Single-Crystal X-ray Diffraction

A generalized protocol for the crystallographic analysis of a this compound derivative is as follows:

  • Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis.[6][7] Common techniques include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.[8]

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[7] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is then "solved" using computational methods such as direct methods or Patterson methods to obtain an initial model of the electron density.[7]

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process involves adjusting atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.

  • Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

A Comparative Look: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides unparalleled detail in the solid state, other analytical techniques offer complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic arrangement in the solid state, absolute configuration, bond lengths, bond angles, intermolecular interactions.Unambiguous structural determination.[9]Requires high-quality single crystals, which can be challenging to grow; provides a static picture of the molecule.[10]
NMR Spectroscopy Information about the molecular structure in solution, connectivity of atoms, stereochemistry, and dynamic processes.Provides data on the molecule's solution-state conformation and dynamics; non-destructive.[11][12]Structure determination for larger molecules can be complex; may not provide the same level of precision for bond lengths and angles as crystallography.[13]
Mass Spectrometry Provides the molecular weight and information about the molecular formula and fragmentation patterns.High sensitivity; requires very small amounts of sample.Does not provide information about the 3D structure or stereochemistry.
Computational Modeling Theoretical prediction of molecular structure, conformation, and properties.Can provide insights into structures that are difficult to study experimentally; can be used to predict properties.The accuracy of the results is dependent on the level of theory and the computational methods used.

Biological Relevance and Signaling Pathways

Derivatives of 2,3-dihydrobenzofuran have been investigated for their potential to modulate various biological targets. For instance, certain derivatives act as potent and selective agonists of the cannabinoid receptor 2 (CB2), which is implicated in pain and inflammation.[5] Others have been shown to inhibit the NF-κB signaling pathway, a key player in cancer and inflammation.[3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB2 CB2 Receptor Gi Gi CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates IKK IKK PKA->IKK Inhibits NFkB_complex NF-κB-IκB Complex IKK->NFkB_complex Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_complex->NFkB Phosphorylation & Degradation of IκB Gene Gene Transcription NFkB->Gene Translocates to Nucleus Derivative 2,3-Dihydrobenzofuran Derivative Derivative->CB2 Agonist

Simplified signaling pathway of a CB2 receptor agonist.

References

A Comparative Guide to Purity Assessment of 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of four common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each method's principles, experimental protocols, and performance metrics are detailed to aid researchers in selecting the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a broad range of compounds.[1] For aromatic carboxylic acids, reversed-phase HPLC is a common and effective method.[2][3]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution is often used to separate the main compound from any potential impurities. A common mobile phase consists of:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program: A typical gradient might start at 80% A / 20% B, ramping to 20% A / 80% B over 20 minutes.

  • Detection: Monitor the elution at a wavelength of 254 nm, where the benzofuran chromophore exhibits strong absorbance.

  • Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separate on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Place Sample in Vial add_reagent Add Silylating Agent sample_prep->add_reagent heat Heat at 70°C add_reagent->heat inject Inject into GC heat->inject separate Separate on Column inject->separate detect MS Detection (EI) separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Weigh Sample dissolve Dissolve in DMSO-d6 weigh_sample->dissolve weigh_std Weigh Internal Std weigh_std->dissolve acquire Acquire 1H Spectrum (Long D1) dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg Sample crimp Crimp in Al Pan weigh->crimp load Load Sample & Ref Pans crimp->load heat Heat at Slow Rate (e.g., 2 °C/min) load->heat analyze Analyze Melting Peak heat->analyze calculate Calculate Mole % Purity analyze->calculate

References

Comparative Guide to the Biological Targets of 2,3-Dihydrobenzofuran-5-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the identified biological targets for analogs of 2,3-Dihydrobenzofuran-5-Carboxylic Acid. The information presented herein is curated from publicly available scientific literature and is intended to facilitate further research and drug discovery efforts in this chemical space. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Overview of Biological Targets

Analogs of this compound have been investigated for their potential to modulate several key biological targets implicated in a range of therapeutic areas, including inflammation, pain, metabolic disorders, and oncology. The core scaffold of 2,3-dihydrobenzofuran has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological macromolecules.[1] Primary targets identified for analogs of this scaffold include the nuclear factor-kappa B (NF-κB) signaling pathway, the cannabinoid receptor 2 (CB2), peroxisome proliferator-activated receptor alpha (PPARα), and microsomal prostaglandin E2 synthase-1 (mPGES-1).

Quantitative Comparison of Biological Activity

The following tables summarize the biological activities of various this compound analogs and related derivatives against their identified targets. It is important to note that much of the detailed quantitative data available is for the 2,3-dihydrobenzofuran-2-carboxylic acid isomer; however, this information provides valuable insights into the potential activities of the 5-carboxylic acid analogs.

Table 1: Inhibition of NF-κB Transcriptional Activity

Compound IDDescriptionCell LineAssay TypeIC50Reference
Series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives Novel synthesized compoundsVarious human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3)Cytotoxicity (SRB assay) and inhibition of LPS-induced NF-κB transcriptional activitySpecific IC50 values for NF-κB inhibition not provided, but potent cytotoxic activities at low micromolar concentrations were reported.[2]
Compound 5d (piperazine/benzofuran hybrid) Novel synthesized compoundRAW-264.7 macrophagesInhibition of NO production (as an indicator of anti-inflammatory activity related to NF-κB)52.23 ± 0.97 µM[3]

Table 2: Cannabinoid Receptor 2 (CB2) Agonism

Compound IDDescriptionAssay TypeKi (nM)EC50 (nM)Emax (%)Reference
MDA7 (Compound 18) Racemic 3,3-disubstituted-2,3-dihydro-1-benzofuran derivativeCompetitive Radioligand Binding ([3H]CP55940)1.9 ± 0.3--[4]
MDA104 (Compound 33 - S-enantiomer of MDA7) Active enantiomerCompetitive Radioligand Binding ([3H]CP55940)---[4]
MDA42 (Compound 19) 3,3-disubstituted-2,3-dihydro-1-benzofuran derivativeCompetitive Radioligand Binding ([3H]CP55940)0.9 ± 0.2--[4]
MDA39 (Compound 30) 3,3-disubstituted-2,3-dihydro-1-benzofuran derivativeCompetitive Radioligand Binding ([3H]CP55940)1.1 ± 0.2--[4]
Various Pyrazolo[3,4-b]pyridine-5-carboxamides CB2 Receptor Partial AgonistscAMP Functional Assay-323 ± 2952 ± 5[5]

Table 3: Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism

Compound IDDescriptionAssay TypeEC50 (nM)Selectivity vs. PPARγ/δReference
Series of 2,3-dihydrobenzofuran-2-carboxylic acids Novel synthesized compoundsPPAR Transactivation AssayHighly potent and subtype-selectiveData within the full publication[6][7]
Compound A-4 Identified through virtual screeningPPAR Transactivation Assay17,970 ± 580Selective for PPARα over PPARβ/δ and PPARγ[8]

Table 4: Microsomal Prostaglandlin E2 Synthase-1 (mPGES-1) Inhibition

Compound IDDescriptionAssay TypeIC50 (µM)Reference
Compound 19 Dihydrobenzofuran derivativeCell-free enzyme assay~2[9]
Compound 20 Dihydrobenzofuran derivativeCell-free enzyme assay~2[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.

NF-κB Luciferase Reporter Assay

This assay is designed to measure the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.

Protocol:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and transfected with the NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[10][11]

  • Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations.

  • Stimulation: Cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (typically 6-24 hours).[10][12]

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.[11][13]

Cannabinoid Receptor 2 (CB2) Competitive Radioligand Binding Assay

This assay determines the binding affinity of a compound to the CB2 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CB2 receptor.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.[4]

  • Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.[4]

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

CB2 Receptor cAMP Functional Assay

This assay measures the functional activity of a compound as an agonist or antagonist at the CB2 receptor.

Principle: The CB2 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a compound to modulate cAMP levels.

Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human CB2 receptor are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with the test compound at various concentrations.

  • Stimulation: Intracellular cAMP levels are stimulated with forskolin, an adenylyl cyclase activator.

  • cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay or a FRET-based biosensor.[14]

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC50) is calculated.

PPARα Transactivation Assay

This assay measures the ability of a compound to activate the transcriptional activity of PPARα.

Principle: Similar to the NF-κB assay, this method uses a reporter gene (e.g., luciferase) under the control of a PPARα response element.

Protocol:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element.

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds.

  • Incubation: The cells are incubated for 24-48 hours to allow for gene expression.

  • Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold activation of luciferase expression relative to a vehicle control is calculated, and the EC50 value is determined.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.

Principle: The assay quantifies the production of prostaglandin E2 (PGE2) from its precursor, prostaglandin H2 (PGH2), by mPGES-1 in a cell-free system.

Protocol:

  • Enzyme Source: Microsomes containing human mPGES-1 are prepared from a suitable source, such as IL-1β-stimulated A549 cells or a recombinant expression system.[15]

  • Reaction Mixture: The reaction is carried out in a buffer containing glutathione (a necessary cofactor for mPGES-1 activity).[16]

  • Inhibition: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate PGH2 and incubated for a short period (e.g., 60 seconds). The reaction is then terminated by the addition of a stop solution (e.g., containing a reducing agent like stannous chloride).[16]

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.

Visualizations

The following diagrams illustrate key signaling pathways and a representative experimental workflow relevant to the biological targets of this compound analogs.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK_complex IKK Complex Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_expression Target Gene Expression (Inflammation, etc.) Nucleus->Gene_expression Binds to DNA Dihydrobenzofuran 2,3-Dihydrobenzofuran Analogs Dihydrobenzofuran->IKK_complex Inhibition

Caption: Canonical NF-κB signaling pathway and the inhibitory action of 2,3-dihydrobenzofuran analogs.

CB2_Signaling_Pathway CB2_Agonist 2,3-Dihydrobenzofuran Analog (Agonist) CB2_Receptor CB2 Receptor CB2_Agonist->CB2_Receptor Binds & Activates Gi_protein Gi Protein CB2_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Anti-inflammatory) PKA->Response Leads to

Caption: CB2 receptor signaling pathway activated by 2,3-dihydrobenzofuran analogs.

Experimental_Workflow_CB2_Binding start Start prep_membranes Prepare Cell Membranes (with CB2 Receptors) start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - [3H]Radioligand - Test Compound (Varying Conc.) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis: - Calculate IC50 - Calculate Ki (Cheng-Prusoff) count->analyze end End analyze->end

References

Efficacy of 2,3-Dihydrobenzofuran-5-Carboxylic Acid-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of biological macromolecules. This guide provides a comparative analysis of the efficacy of various inhibitors based on the 2,3-dihydrobenzofuran-5-carboxylic acid framework. The information is presented to facilitate objective comparison and support further drug discovery and development efforts.

Data Presentation: Comparative Efficacy of Inhibitors

The following table summarizes the in vitro potency of several this compound derivatives against various biological targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ID/ReferenceTargetIC50 (µM)Cell Line/Assay Conditions
PARP-1 Inhibitors
Compound 3 PARP-19.45Enzyme Inhibitory Assay[1][2]
rac-13a PARP-110.44Enzyme Inhibitory Assay[1][2]
(R)-(-)-13a PARP-16.34Enzyme Inhibitory Assay[1][2]
(S)-(+)-13a PARP-18.44Enzyme Inhibitory Assay[1][2]
rac-13c PARP-12.45Enzyme Inhibitory Assay[1]
(-)-13c PARP-11.53Enzyme Inhibitory Assay[1]
(+)-13c PARP-13.62Enzyme Inhibitory Assay[1]
58 PARP-10.531Enzyme Inhibitory Assay[1][2]
66 PARP-10.718 - 0.079Enzyme Inhibitory Assay[1][2]
NF-κB Inhibitors
KL-1156 (Reference) NF-κB Translocation-LPS-stimulated RAW 264.7 cells[3]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) NF-κB Transcriptional Activity-Potent Inhibition Observed[3]
mPGES-1 Inhibitors
Compound 19 mPGES-1Low µM rangeBiochemical Interference Assay[4]
Compound 20 mPGES-1Low µM rangeBiochemical Interference Assay[4]
5-HT3 Receptor Antagonists
Compound 24 5-HT3 ReceptorKi = 0.055 nMReceptor Binding Assay[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted for the specific studies referenced.

PARP-1 Enzyme Inhibition Assay (Chemiluminescent)

This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated NAD+ into histone proteins.

  • Plate Preparation: A 96-well plate is pre-coated with histone proteins, which serve as the substrate for PARP-1. The wells are then blocked to prevent non-specific binding.

  • Reaction Mixture: A master mix is prepared containing PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and biotinylated NAD+.

  • Inhibitor Addition: The this compound-based inhibitors, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A vehicle control (DMSO alone) is also included.

  • Enzymatic Reaction: The reaction is initiated by adding the master mix to the wells. The plate is incubated at room temperature to allow for the PARP-1 catalyzed biotinylation of histones.

  • Detection: Streptavidin-conjugated Horseradish Peroxidase (HRP) is added to the wells, which binds to the biotinylated histones. After a further incubation, a chemiluminescent HRP substrate is added.

  • Data Acquisition: The luminescence, which is proportional to PARP-1 activity, is measured using a microplate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Transcriptional Activity Assay (ELISA-based)

This assay measures the activation of the NF-κB signaling pathway by quantifying the amount of the p65 subunit of NF-κB bound to a specific DNA consensus sequence.

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and then stimulated with lipopolysaccharide (LPS) in the presence or absence of the test inhibitors for a specified period.

  • Nuclear Extraction: Nuclear extracts are prepared from the cells. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, the p65 subunit translocates to the nucleus.

  • Binding Assay: The nuclear extracts are added to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus DNA binding site.

  • Detection: A primary antibody specific for the p65 subunit of NF-κB is added to the wells, followed by a secondary antibody conjugated to HRP.

  • Signal Generation: A colorimetric or chemiluminescent HRP substrate is added to the wells. The resulting signal is proportional to the amount of NF-κB p65 bound to the DNA.

  • Data Acquisition and Analysis: The absorbance or luminescence is measured using a microplate reader. The inhibitory effect is determined by comparing the signal from inhibitor-treated cells to that of LPS-stimulated, untreated cells.

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Plating: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound-based inhibitors for a specified period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.

  • Staining: The TCA is removed, and the plates are washed. Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature to allow the dye to bind to cellular proteins.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Data Acquisition: The absorbance is measured at approximately 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.[3][5][6][7][8]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor evaluation.

PARP1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR Synthesis NAD NAD+ NAD->PARP1 PAR->PARP1 Auto-PARylation Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Recruitment Chromatin Chromatin Remodeling PAR->Chromatin DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Chromatin->DNA_Repair Inhibitor 2,3-Dihydrobenzofuran -5-Carboxylic Acid Inhibitor Inhibitor->PARP1 Inhibition

Caption: The PARP-1 signaling pathway in response to DNA damage.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Inhibitor 2,3-Dihydrobenzofuran -5-Carboxylic Acid Inhibitor Inhibitor->IKK Inhibition? Inhibitor->NFkB_n Inhibition?

Caption: The canonical NF-κB signaling pathway activated by LPS.

Experimental_Workflow start Compound Library (2,3-Dihydrobenzofuran derivatives) primary_screen Primary Screening (e.g., Enzyme Inhibition Assay) start->primary_screen hit_id Hit Identification (Potent Compounds) primary_screen->hit_id hit_id->start No secondary_assay Secondary Assays (e.g., Cell-based Assays) hit_id->secondary_assay Yes dose_response Dose-Response & IC50 Determination secondary_assay->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar lead_opt Lead Optimization sar->lead_opt

Caption: A general experimental workflow for inhibitor screening and evaluation.

References

Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 2,3-Dihydrobenzofuran-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential in oncology and inflammatory diseases. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, to elucidate their mechanism of action and benchmark them against established alternatives.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

A significant body of research points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as the primary mechanism driving the anti-inflammatory and anticancer effects of this compound derivatives.[1][2][3][4]

NF-κB Signaling Pathway:

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, cell proliferation, and survival.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.

This compound derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[2][4][5] The proposed mechanism involves the inhibition of IKK phosphorylation, which in turn prevents IκBα degradation and the subsequent nuclear translocation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IkBa IKK->IkBa phosphorylates NFkB NF-kB (p65/p50) IkBa->NFkB sequesters IkBa_P p-IkBa IkBa->IkBa_P NFkB_nucleus NF-kB (p65/p50) NFkB->NFkB_nucleus translocates Proteasome Proteasome IkBa_P->Proteasome degradation Derivative 2,3-Dihydrobenzofuran-5- Carboxylic Acid Derivative Derivative->IKK inhibits DNA DNA NFkB_nucleus->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates

NF-κB Signaling Inhibition

MAPK Signaling Pathway:

The MAPK cascade is another critical pathway involved in cellular responses to external stimuli. It consists of a series of protein kinases, including ERK, JNK, and p38, that are sequentially phosphorylated and activated. Dysregulation of this pathway is also implicated in cancer and inflammation. Studies have demonstrated that certain benzofuran derivatives can inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, in a dose-dependent manner.

MAPK_Pathway Stimulus Stimulus Upstream_Kinases Upstream Kinases (e.g., MEK) Stimulus->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK p_p38 p-p38 p38->p_p38 Transcription_Factors Transcription Factors (e.g., AP-1) p_ERK->Transcription_Factors p_JNK->Transcription_Factors p_p38->Transcription_Factors Gene_Expression Inflammatory & Proliferative Gene Expression Transcription_Factors->Gene_Expression Derivative 2,3-Dihydrobenzofuran-5- Carboxylic Acid Derivative Derivative->Upstream_Kinases inhibits phosphorylation

MAPK Signaling Inhibition

Quantitative Performance: Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values demonstrate potent anticancer activity, often in the low micromolar range.

Derivative/CompoundCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 35 (a derivative) ACHNRenal Cancer2.74 (GI50)[6]
HCT15Colon Cancer2.37 (GI50)[6]
MM231Breast Cancer2.20 (GI50)[6]
NUGC-3Gastric Cancer2.48 (GI50)[6]
NCI-H23Lung Cancer<10 (GI50)[6]
Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) ACHNRenal CancerPotent (low µM)[5]
HCT15Colon CancerPotent (low µM)[5]
MM231Breast CancerPotent (low µM)[5]
NUGC-3Gastric CancerPotent (low µM)[5]
NCI-H23Lung CancerPotent (low µM)[5]
PC-3Prostate CancerPotent (low µM)[5]
Fluorinated Dihydrobenzofuran Derivative (Compound 1) HCT116Colorectal Adenocarcinoma~70% proliferation inhibition[7][8][9][10]
Fluorinated Dihydrobenzofuran Derivative (Compound 2) HCT116Colorectal Adenocarcinoma~70% proliferation inhibition[7][8][9][10]
Doxorubicin (Reference Drug) MCF-7Breast Cancer2.8 ± 0.9[11]
A549Lung Cancer8.03 - 27.88[11]
HeLaCervical Cancer8.03 - 27.88[11]
MDA-MB-231Breast Cancer8.03 - 27.88[11]

Comparative Anti-Inflammatory Activity

The anti-inflammatory potential of these derivatives has been benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Certain derivatives have demonstrated comparable or even superior in vivo anti-inflammatory activity with a more favorable gastrointestinal side effect profile.[12][13]

CompoundIn Vitro COX-2 Inhibition (IC50)In Vivo Anti-inflammatory ActivityGastrointestinal Ulcer IndexReference
Celecoxib 0.16 µMStandardStandard[14]
Celecoxib Derivative 16 No significant inhibitionHigher than CelecoxibMore favorable than Celecoxib[12]
Celecoxib Derivative 21 No significant inhibitionHigher than CelecoxibMore favorable than Celecoxib[12]
Isosteric Celecoxib Derivative 5l SI = 295.9Comparable to Celecoxib5.2[15]

Alternative Mechanisms of Action

Beyond NF-κB and MAPK inhibition, research has uncovered other potential mechanisms of action for this compound derivatives, highlighting their versatility.

  • Cannabinoid Receptor 2 (CB2) Agonism: A series of these derivatives have been designed as potent and selective CB2 agonists, a promising target for the treatment of neuropathic pain due to the receptor's primary expression in immune tissues, avoiding the psychoactive effects associated with CB1 agonism.[16]

  • Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism: Certain derivatives have shown high potency and selectivity for PPARα, a nuclear receptor that regulates lipid metabolism. In animal models of dyslipidemia, these compounds exhibited excellent cholesterol- and triglyceride-lowering activity at doses much lower than the existing PPARα agonist, fenofibrate.[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are outlined below.

Cytotoxicity and Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17][18][19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[16][17][19]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with compounds Seed_Cells->Treat_Cells Add_MTT Add MTT solution and incubate Treat_Cells->Add_MTT Solubilize Add solubilization solution Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

MTT Assay Workflow

NF-κB Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).[10][18]

  • Compound Treatment: Treat the transfected cells with the this compound derivatives for a defined period.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as LPS or TNF-α.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[18]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of the derivative indicates inhibition of NF-κB transcriptional activity.

Western Blot Analysis of Phosphorylated MAPK

This technique is used to detect and quantify the levels of phosphorylated (activated) MAPK proteins.[7]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the derivatives and/or a stimulus, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with antibodies against the total forms of ERK, JNK, and p38 to normalize the phosphorylated protein levels to the total protein levels.[9][20]

Conclusion

This compound derivatives represent a promising class of compounds with multifaceted mechanisms of action. Their ability to potently inhibit the NF-κB and MAPK signaling pathways provides a strong rationale for their development as anticancer and anti-inflammatory agents. Furthermore, the exploration of their activity on other targets, such as cannabinoid and PPAR receptors, opens up new avenues for therapeutic applications. The data presented in this guide underscores the therapeutic potential of this scaffold and provides a solid foundation for further research and development in this area.

References

Safety Operating Guide

Navigating the Disposal of 2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal-related activities, it is imperative to handle 2,3-Dihydrobenzofuran-5-Carboxylic Acid with appropriate caution. Based on available safety information, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection NIOSH/MSHA-approved respirator (if dusts may be generated)To prevent inhalation of the compound.
Spill Management Protocol

In the event of a spill, prompt and correct action is essential to contain the material and mitigate any potential hazards.

Step-by-Step Spill Cleanup Procedure:

  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the contaminated zone.

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.

  • Contain the Spill:

    • For solid material: Carefully sweep the spilled compound to avoid generating dust. Lightly moistening the material with an inert solvent may help to minimize airborne particles.

    • For solutions: Absorb the spill using an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.

Disposal of Unused or Waste Material

Unused or waste this compound and its containers must be treated as hazardous chemical waste and disposed of in accordance with all applicable local, state, and federal regulations.

Primary Disposal Method:

The recommended method for the disposal of this chemical is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat chemical waste in a manner that is safe for both personnel and the environment.

On-Site Neutralization:

While chemical neutralization may be a possibility in some industrial settings, it is not a recommended procedure for routine laboratory disposal of this compound without established and validated protocols.

Experimental Protocol: Waste Collection

  • Segregation: Ensure that waste this compound is not mixed with other waste streams.

  • Containerization: Place the chemical waste in a suitable, clearly labeled, and sealed container.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Initial Assessment cluster_1 Waste Handling & Containment cluster_2 Final Disposal start Start: Identify Waste (this compound) assess_hazards Assess Hazards (Skin/Eye/Respiratory Irritant) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe spill_check Is there a spill? don_ppe->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes collect_waste Collect Waste in a Labeled, Sealable Container spill_check->collect_waste No spill_procedure->collect_waste storage Store in Designated Hazardous Waste Area collect_waste->storage contact_ehs Contact EHS for Pickup storage->contact_ehs disposal_facility Transfer to Licensed Hazardous Waste Disposal Facility contact_ehs->disposal_facility end End: Disposal Complete disposal_facility->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 2,3-Dihydrobenzofuran-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dihydrobenzofuran-5-Carboxylic Acid (CAS 76429-73-7) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicological data for this compound is not fully available, it is classified as an irritant and may be harmful by ingestion or inhalation.[1] It is known to be irritating to mucous membranes and the upper respiratory tract.[1] Structurally similar compounds can cause skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, a stringent personal protective equipment (PPE) regimen is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRequired PPESpecifications & Best Practices
Eye and Face Protection Chemical splash goggles or a face shieldMust meet ANSI Z87.1 or equivalent standards. A face shield worn over goggles is recommended when splashing is a risk.
Skin and Body Protection Chemical-resistant lab coat and disposable glovesA flame-resistant lab coat is advisable. Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1]
Respiratory Protection Use within a certified chemical fume hoodAll handling of the compound should occur in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[1]
Footwear Closed-toe shoesShoes must fully cover the feet to offer protection from potential spills.

Safe Handling and Operational Workflow

Meticulous adherence to a standardized workflow is paramount to minimize exposure and prevent accidents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Experiment in Fume Hood handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Hazardous Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste per Institutional Guidelines cleanup_segregate->cleanup_dispose post_doff Doff PPE Correctly cleanup_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Safe Handling Workflow for this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation : Before beginning any work, ensure all required PPE is worn correctly.[1] Verify that the chemical fume hood is functioning properly. Assemble all necessary glassware, reagents, and labeled waste containers within the fume hood.

  • Weighing and Transfer : Carefully weigh the solid this compound on a tared weigh boat inside the fume hood. Avoid creating dust.[2] Transfer the compound to the reaction vessel.

  • Reaction : Conduct all experimental procedures involving the compound within the confines of the fume hood.

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

  • Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Skin Contact : In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[1][3]

  • Eye Contact : If the compound comes into contact with the eyes, flush with clean, running water for a minimum of 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Spills : For minor spills, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE, including a dust respirator. Place the spilled material into a clean, dry, labeled, and sealed container for disposal. For major spills, evacuate the area and alert the appropriate emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

cluster_waste Waste Segregation cluster_disposal Disposal Path start Waste Generated solid_waste Contaminated Solids (Gloves, Weigh Boats, etc.) start->solid_waste liquid_waste Unused Solutions & Reaction Mixtures start->liquid_waste glassware Contaminated Glassware start->glassware solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container decon Decontaminate Prior to Standard Cleaning glassware->decon approved_disposal Approved Hazardous Waste Disposal Facility solid_container->approved_disposal liquid_container->approved_disposal

Waste Disposal Workflow for this compound.

Disposal Protocol

  • Segregation : All materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be considered hazardous waste.

  • Liquid Waste : Collect all unused solutions and reaction mixtures in a designated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste : Place all contaminated solid waste in a separate, appropriately labeled hazardous waste container.

  • Final Disposal : All waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not pour any waste down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dihydrobenzofuran-5-Carboxylic Acid
Reactant of Route 2
2,3-Dihydrobenzofuran-5-Carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.